molecular formula C12H8ClNO B1326240 5-(3-Chlorophenyl)nicotinaldehyde CAS No. 887973-60-6

5-(3-Chlorophenyl)nicotinaldehyde

Cat. No.: B1326240
CAS No.: 887973-60-6
M. Wt: 217.65 g/mol
InChI Key: MGKYJMVMRRMIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)nicotinaldehyde (: 887973-60-6) is a high-purity chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . This compound is part of the nicotinaldehyde family, which serves as a versatile building block in organic synthesis and pharmaceutical research . It is typically characterized as a solid that requires storage in an inert atmosphere at 2-8°C to maintain stability . As a pyridinecarboxaldehyde derivative, it features an aldehyde functional group that is highly reactive, making it a valuable precursor for synthesizing more complex molecules through reactions such as condensations and reductions . Researchers utilize this compound primarily in medicinal chemistry for the development of potential therapeutic agents. Its structure, which incorporates both a chlorophenyl group and a nicotinaldehyde core, is of significant interest in the design and synthesis of novel bioactive molecules . Safety information indicates that this compound carries a warning signal word and should be handled with care. It is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Available suppliers offer this compound in various quantities, from 100mg to 100g, with purities ranging from 95% to 98% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYJMVMRRMIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646982
Record name 5-(3-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-60-6
Record name 5-(3-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Chlorophenyl)nicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)nicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to its structural motifs, this compound and its analogs are being explored for a variety of biological activities. This document details its chemical structure, a proposed synthetic route, and the biological context of related compounds.

Chemical Structure and Identification

This compound, systematically named 5-(3-Chlorophenyl)pyridine-3-carbaldehyde, is a biaryl compound consisting of a pyridine-3-carbaldehyde moiety substituted with a 3-chlorophenyl group at the 5-position. To date, a specific CAS number for this compound has not been publicly cataloged.

Chemical Structure:

Molecular Formula: C₁₂H₈ClNO

Molecular Weight: 217.65 g/mol

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₂H₈ClNO
Molecular Weight217.65
XLogP33.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass217.034541
Monoisotopic Mass217.034541
Topological Polar Surface Area29.9 Ų
Heavy Atom Count15
Complexity239

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most plausible and widely utilized method for the synthesis of 5-aryl-nicotinaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a halo-pyridine and a boronic acid derivative.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents reactant1 5-Bromonicotinaldehyde product This compound reactant1->product + reactant2 3-Chlorophenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->product

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on standard Suzuki-Miyaura coupling procedures. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be required to achieve the best results.

Table 2: Reagents and Materials

Reagent/MaterialMolar EquivalentPurpose
5-Bromonicotinaldehyde1.0Starting Material
3-Chlorophenylboronic acid1.1 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activator
Solvent System (e.g., Toluene/Ethanol/H₂O)-Reaction Medium
Inert Gas (e.g., Argon, Nitrogen)-Atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinaldehyde, 3-chlorophenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Inferred Biological Context

Derivatives of nicotinamide and nicotinic acid, which share the pyridine core, are known to be involved in various biological processes. The introduction of an aryl group at the 5-position can significantly modulate their activity. Research on related compounds suggests potential roles as:

  • Enzyme Inhibitors: The pyridine scaffold is present in many enzyme inhibitors. The specific substitutions on the phenyl and pyridine rings will determine the target and potency.

  • Receptor Ligands: Substituted pyridines can act as ligands for various receptors in the central nervous system and other tissues.

  • Antimicrobial and Antiviral Agents: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. 5-Aryl-cyclopenta[c]pyridine derivatives have shown activity against plant viruses.[1]

Hypothetical Signaling Pathway Involvement

Based on the activities of related molecules, this compound could potentially interact with signaling pathways involved in cellular proliferation, inflammation, or neurotransmission. A hypothetical workflow for investigating such interactions is outlined below.

G cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_validation Functional Validation compound This compound cell_lines Panel of Cancer Cell Lines compound->cell_lines Treat assays Cytotoxicity Assays (e.g., MTT, XTT) cell_lines->assays Perform active Active Compound Identified assays->active proteomics Affinity Chromatography / Mass Spectrometry active->proteomics genomics RNA Sequencing / Microarray active->genomics target_protein Potential Protein Target(s) proteomics->target_protein genomics->target_protein bioinformatics Bioinformatics Tools (e.g., KEGG, GO) target_protein->bioinformatics pathway Identified Signaling Pathway(s) bioinformatics->pathway knockdown Gene Knockdown/Knockout (siRNA, CRISPR) pathway->knockdown reporter Pathway-Specific Reporter Assays pathway->reporter validation Validated Mechanism of Action knockdown->validation reporter->validation

Caption: Workflow for elucidating the biological activity of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data on this compound is limited, this guide provides a solid foundation for its synthesis and a rational approach to exploring its biological activities based on the known properties of related 5-aryl-pyridine derivatives. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

References

Molecular weight and formula of 5-(3-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and relevant biological context of 5-(3-Chlorophenyl)nicotinaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.

PropertyValueReference
Molecular Weight 217.65 g/mol [1][2]
Chemical Formula C₁₂H₈ClNO[1][2]
CAS Number 61704-37-8[1]
Synonyms 5-(3-Chlorophenyl)picolinaldehyde, 5-(3-chlorophenyl)pyridine-3-carbaldehyde[1][3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general and plausible synthetic route can be inferred from established methods for preparing related nicotinaldehyde and substituted pyridine compounds. A common approach involves a Suzuki coupling reaction.

Hypothetical Synthetic Protocol: Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 5-Bromonicotinaldehyde

  • 3-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • In a reaction vessel, dissolve 5-bromonicotinaldehyde and 3-chlorophenylboronic acid in the solvent mixture.

  • Add the palladium catalyst and the base to the solution.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Characterization of the final product would be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Context and Potential Research Applications

Nicotinaldehyde derivatives and other substituted pyridines are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[4] Research into compounds with similar structural motifs has revealed activities including:

  • Antimicrobial and Antifungal Properties: Various pyridine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[5]

  • Anticancer Activity: Certain nicotinaldehyde-based compounds have demonstrated anti-proliferative effects on cancer cell lines. Additionally, some pyridine derivatives have been investigated as kinase inhibitors, such as PIM-1 kinase, which is implicated in cancer.[6]

  • Enzyme Inhibition: Substituted pyridines have been explored as inhibitors for various enzymes. For instance, some derivatives have shown α-glucosidase inhibitory activity.[7]

Given these precedents, this compound is a compound of interest for screening in various biological assays to determine its potential therapeutic applications.

Logical Workflow for Compound Screening

As there is no specific signaling pathway documented for this compound, the following diagram illustrates a general workflow for the initial screening and evaluation of novel chemical entities like this one.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis of This compound B Purification (e.g., Chromatography) A->B C Structural Confirmation (NMR, Mass Spec) B->C D Primary Biological Assays (e.g., Antimicrobial, Cytotoxicity) C->D Proceed if Pure E Dose-Response Studies D->E F Target Identification Assays (e.g., Kinase Inhibition) E->F G Cellular Pathway Analysis F->G Proceed if Active H Lead Compound Optimization G->H

Caption: Workflow for the synthesis, screening, and initial evaluation of a novel chemical compound.

This structured approach ensures a systematic evaluation of new molecules from synthesis to the identification of lead candidates for further development.

References

A Technical Guide to the Synthesis of Substituted Nicotinaldehydes: Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core precursors and synthetic strategies for the preparation of substituted nicotinaldehydes, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis of these aldehydes can be challenging due to the sensitive nature of the aldehyde functional group, which is susceptible to over-oxidation to carboxylic acids or over-reduction to alcohols.[1] This document details various synthetic routes, including the reduction of nicotinic acid derivatives, hydrogenation of cyanopyridines, formylation of pyridines via lithiation, the Stephen aldehyde synthesis, and the Vilsmeier-Haack reaction, providing a valuable resource for chemists in the field.

Key Synthetic Strategies and Precursors

The synthesis of substituted nicotinaldehydes can be approached from several key precursors, each with distinct advantages and associated methodologies. The choice of precursor and method often depends on the desired substitution pattern and the available starting materials.

From Nicotinic Acid Derivatives

A prevalent method for synthesizing nicotinaldehydes is the reduction of nicotinic acid derivatives. While direct reduction of nicotinic acid can be challenging to control, the use of activated derivatives such as morpholinamides has proven to be highly effective.[1]

Key Precursor: Substituted Nicotinic Acid Morpholinamides

This approach offers high yields and mild reaction conditions, avoiding the need for cryogenic temperatures often required for other reduction methods.[1] The morpholinamide precursor is typically prepared from the corresponding nicotinic acid and morpholine.

Experimental Protocol: Synthesis of 5-Bromonicotinaldehyde from 5-Bromonicotinic Acid Morpholinamide [3]

  • Preparation of the Reducing Agent: In a separate flask, a mixture of 5.9 g of ethyl acetate in 28 g of tetrahydrofuran (THF) is added dropwise with cooling to a solution of a suitable reducing agent (e.g., lithium aluminium hydride) to form a lithium alkoxyaluminium hydride.

  • Reaction Setup: A solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide in 30 g of THF is prepared in a reaction vessel.

  • Reduction: The prepared reducing agent is then added to the morpholinamide solution. The reaction is typically carried out at room temperature.

  • Work-up: Upon completion of the reaction, the mixture is carefully quenched and worked up to isolate the desired 5-bromonicotinaldehyde. This method has been reported to provide nearly quantitative yields.[1][3]

PrecursorProductReducing AgentYieldReference
5-Bromonicotinic acid morpholinamide5-BromonicotinaldehydeLithium alkoxyaluminium hydride~95%[3]
5-(4-fluorophenyl)nicotinic acid morpholinamide5-(4-fluorophenyl)nicotinaldehydeLithium triethoxyaluminium hydride>90%[1]

Figure 1: Synthesis of Nicotinaldehyde via Morpholinamide Reduction.

From Substituted Cyanopyridines

The catalytic hydrogenation of 3-cyanopyridine derivatives is another important industrial route to nicotinaldehydes.[4][5] Careful control of reaction conditions is necessary to prevent over-reduction to the corresponding picolylamine or alcohol.[3] The Stephen aldehyde synthesis also utilizes nitriles, converting them to aldehydes via an imine intermediate.[6][7]

Key Precursor: 3-Cyanopyridine

Experimental Protocol: Hydrogenation of 3-Cyanopyridine [3][4]

  • Reaction Setup: In a stirring autoclave, a mixture of 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid is prepared.

  • Catalyst Addition: 14.6 g of moist Raney-nickel (approximately 60% Ni content) suspended in 50 g of water is added to the mixture.

  • Hydrogenation: The mixture is hydrogenated under a constant hydrogen pressure of 1 bar. The reaction typically proceeds for 3 to 6 hours.

  • Work-up: After the reaction, the catalyst is removed by filtration. The resulting aqueous solution of nicotinaldehyde can be used directly in subsequent synthetic steps.

PrecursorProductCatalystYieldReference
3-CyanopyridineNicotinaldehydeRaney-Nickel>80%[3][4]

Figure 2: Synthetic Routes from 3-Cyanopyridine.

From Substituted Pyridines via Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings.[8] Lithiation of a substituted pyridine, often directed by a suitable functional group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), provides a direct route to substituted nicotinaldehydes.[9][10]

Key Precursor: Substituted Pyridines (e.g., Bromopyridines)

Experimental Protocol: Formylation of 3-Bromopyridine [10]

  • Lithiation: A solution of 3-bromopyridine in an anhydrous etheral solvent such as THF is cooled to -78 °C. A strong lithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to effect lithiation, primarily at the 4-position.

  • Formylation: N,N-dimethylformamide (DMF) is then added to the reaction mixture to quench the lithiated intermediate.

  • Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the substituted nicotinaldehyde.

PrecursorReagentsProductYieldReference
3-Bromopyridine1. n-BuLi, 2. DMF3-Bromo-4-formylpyridine92%[10]
2-Bromo-4-methoxypyridine1. LTMP, 2. DMF2-Bromo-4-methoxy-3-formylpyridine70%[11]

Figure 3: General Workflow for Lithiation and Formylation.

From Enamides via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of nicotinaldehyde synthesis, enamides can be cyclized to form substituted 2-chloronicotinaldehydes.[12]

Key Precursor: Enamides

Experimental Protocol: Synthesis of Substituted 2-Chloronicotinaldehydes [12]

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Reaction: A solution of the enamide in DMF is added to an excess of the freshly prepared Vilsmeier reagent.

  • Cyclization: The reaction mixture is held at room temperature and then refluxed at approximately 75 °C to effect cyclization and formylation.

  • Work-up and Purification: The crude product is extracted and purified by column chromatography to yield the substituted 2-chloronicotinaldehyde.

PrecursorReagentsProductYield RangeReference
EnamidesPOCl₃, DMFSubstituted 2-Chloronicotinaldehydes70-90%[12]

Conclusion

The synthesis of substituted nicotinaldehydes is a field rich with diverse and powerful methodologies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and economic viability. The methods outlined in this guide, from the high-yielding reduction of nicotinic acid morpholinamides to the versatile lithiation of substituted pyridines, provide a robust toolkit for researchers and professionals in drug development and chemical synthesis. Careful consideration of precursors, reagents, and reaction conditions is paramount to achieving high yields and purity of these valuable synthetic intermediates.

References

Literature review on the discovery of novel chloronicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Discovery of Novel Chloronicotinaldehyde Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Chloronicotinaldehyde Scaffold

Chloronicotinaldehyde and its derivatives represent a significant class of heterocyclic compounds that serve as versatile building blocks in the synthesis of novel molecules with therapeutic potential.[1][2] The presence of a chlorinated pyridine ring combined with a reactive aldehyde group makes these compounds highly sought-after in medicinal chemistry and drug discovery.[1][2] The chlorine atom(s) can act as leaving groups for nucleophilic substitution reactions, while the aldehyde functionality allows for a wide array of chemical transformations, including condensations and the formation of Schiff bases.[1] This unique structural combination enables the creation of diverse molecular libraries for screening against various biological targets. These derivatives have found applications as intermediates in the synthesis of pharmaceuticals and agrochemicals, such as pesticides, herbicides, and fungicides.[2]

Core Synthesis of Chloronicotinaldehydes

The preparation of the foundational chloronicotinaldehyde structure can be achieved through several synthetic routes.

1. Oxidation of Chloronicotinyl Alcohols: A prevalent method for synthesizing 2-chloronicotinaldehyde involves the oxidation of 2-chloronicotinyl alcohol.[3] This process typically employs oxidizing agents like manganese dioxide in a suitable solvent such as dichloromethane.[3] The reaction mixture is heated to reflux, and the progress is monitored until the starting material is consumed.[3]

Another common approach is the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[2] This transformation can be carried out using pyridinium chlorochromate (PCC) or dimethyl sulfoxide (DMSO)-based systems like the Swern oxidation.[2]

2. Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a direct method for the formylation of appropriately substituted chloropyridines to yield chloronicotinaldehydes.[2][4] This reaction can also be applied to various enamides using reagents like phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), or alternatives such as diphosgene or triphosgene with DMF, which can offer excellent selectivity and higher yields.[4][5]

Synthesis of Novel Chloronicotinaldehyde Derivatives

The reactive aldehyde group of chloronicotinaldehydes is a key feature for generating a diverse range of derivatives.

Schiff Base Derivatives

Schiff bases, which contain an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[1] These compounds and their metal complexes are known for a broad spectrum of biological activities.[1]

Chalcone Derivatives

Chalcones are precursors to flavonoids and are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[6] They are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (like chloronicotinaldehyde) and an acetophenone.[6] Chalcone derivatives are of great interest due to their wide range of pharmacological properties.[7][8]

Pyrimidine Derivatives

The pyrimidine ring is a crucial structural component in many biologically active molecules, including nucleic acids.[1] Pyrimidine derivatives can be synthesized from chalcones through reactions with guanidine or urea.[1]

Biological Activities of Chloronicotinaldehyde Derivatives

Derivatives of chloronicotinaldehyde have been investigated for a variety of biological activities, primarily in the areas of antimicrobial and anticancer research.

  • Antimicrobial Activity: Schiff bases and their metal complexes derived from substituted benzaldehydes have well-documented antimicrobial properties.[9]

  • Anticancer Activity: Several derivatives have shown potential as anticancer agents. For instance, 2-chloropyridine derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent antiproliferative activity against gastric cancer cells.[10] Some of these compounds also exhibit significant telomerase inhibitory activity.[10]

  • Anthelmintic Activity: Chlorine-containing chalcones have been synthesized and evaluated for their anthelmintic potential, showing promising results in in-vitro tests.[6]

Data Presentation

Derivative Class Compound Biological Activity Cell Line/Organism IC50 / Activity Reference
2-Chloropyridine-1,3,4-oxadiazole6oAntiproliferativeSGC-7901 (Gastric Cancer)More potent than positive control[10]
2-Chloropyridine-1,3,4-oxadiazole6uAntiproliferativeSGC-7901 (Gastric Cancer)More potent than positive control[10]
2-Chloropyridine-1,3,4-oxadiazole6oTelomerase Inhibition-IC50 = 2.3 ± 0.07 μM[10]
2-Chloro-pyridine-flavone/chrome6eAntiproliferativeSGC-7901 (Gastric Cancer)IC50 = 22.28 ± 6.26 μg/mL[10]
2-Chloro-pyridine-flavone/chrome6fAntiproliferativeSGC-7901 (Gastric Cancer)IC50 = 18.45 ± 2.79 μg/mL[10]
2-Chloro-pyridine-flavone/chrome6eTelomerase Inhibition-IC50 = 0.8 ± 0.07 μM[10]

Experimental Protocols

Synthesis of 2-Chloronicotinaldehyde
  • Step 1: Synthesis of 2-chloronicotinol. In a four-necked flask, add NaBH4 (72g) and tetrahydrofuran (450ml). Cool the mixture to between -10°C and 0°C. Add boron trifluoride diethyl ether solution (575g) dropwise, ensuring the internal temperature remains below 10°C. Stir for 5 minutes after the addition is complete.[3]

  • Step 2: Synthesis of 2-chloronicotinaldehyde. In a separate four-necked flask, add 2-chloronicotinol (125g) and dichloromethane (450ml). Stir the mixture to ensure it is homogeneous. Add manganese dioxide (280g) and heat the mixture to reflux for 3 hours.[3]

Synthesis of Schiff Base Derivatives from 2,4,6-Trichloronicotinaldehyde
  • Dissolve 1 mmol of 2,4,6-trichloronicotinaldehyde in 20 mL of a suitable solvent (e.g., ethanol, methanol).[1]

  • Add an equimolar amount (1 mmol) of the desired primary amine to the solution.[1]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

Synthesis of Pyrimidine Derivatives from Chalcones
  • Dissolve 1 mmol of the corresponding chalcone derivative in 20 mL of ethanol.[1]

  • Add an equimolar amount of guanidine or urea.

  • Reflux the mixture for an extended period, monitoring by TLC.

Visualizations

G cluster_synthesis General Synthesis Workflow for Chloronicotinaldehyde Derivatives Chloronicotinaldehyde Chloronicotinaldehyde Condensation1 Condensation Reaction (e.g., Ethanol, Reflux) Chloronicotinaldehyde->Condensation1 Condensation2 Claisen-Schmidt Condensation Chloronicotinaldehyde->Condensation2 PrimaryAmine Primary Amine PrimaryAmine->Condensation1 Acetophenone Acetophenone Acetophenone->Condensation2 GuanidineUrea Guanidine / Urea Cyclization Cyclization Reaction GuanidineUrea->Cyclization SchiffBase Schiff Base Derivative Condensation1->SchiffBase Chalcone Chalcone Derivative Condensation2->Chalcone Pyrimidine Pyrimidine Derivative Cyclization->Pyrimidine Chalcone->Cyclization

Caption: Synthetic pathways for key chloronicotinaldehyde derivatives.

G cluster_screening Biological Evaluation Workflow SynthesizedDerivative Synthesized Derivative AntimicrobialScreening Antimicrobial Screening (Bacteria, Fungi) SynthesizedDerivative->AntimicrobialScreening AnticancerScreening Anticancer Screening (Cancer Cell Lines) SynthesizedDerivative->AnticancerScreening DataAnalysis Data Analysis (MIC, IC50) AntimicrobialScreening->DataAnalysis AnticancerScreening->DataAnalysis

Caption: General workflow for biological evaluation of derivatives.

References

Spectroscopic and Structural Elucidation of 5-(3-Chlorophenyl)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(3-Chlorophenyl)nicotinaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a derivative of nicotinaldehyde, it incorporates a chlorophenyl moiety, which can significantly influence its chemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also details the experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are valuable for the initial assignment of signals in an experimental spectrum.

Carbon Atom Predicted Chemical Shift (ppm)
C=O165.10
C-Ar (pyridine)149.17
C-Ar (pyridine)140.74
C-Ar (pyridine)135.70
C-Ar (Cl-Ph)132.04
C-Ar (Cl-Ph)131.19
C-Ar (Cl-Ph)131.13
C-Ar (pyridine)120.47

¹H NMR Data

The expected ¹H NMR chemical shifts for this compound are detailed below. The multiplicity of the signals (singlet, doublet, triplet, multiplet) will depend on the coupling with neighboring protons.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Pyridine Ring Protons7.5 - 9.0Doublet (d), Multiplet (m)
Chlorophenyl Ring Protons7.0 - 8.0Multiplet (m)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Aldehyde)2700 - 2900Medium
C=O (Aldehyde)1680 - 1715Strong
C=C (Aromatic)1400 - 1600Medium-Strong
C-Cl600 - 800Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₈ClNO), the expected molecular ion peak [M]⁺ would be observed at m/z 217.03 (for ³⁵Cl) and 219.03 (for ³⁷Cl) in an approximate 3:1 ratio.

Fragment Ion Description
[M-H]⁺Loss of a hydrogen atom
[M-CHO]⁺Loss of the formyl group
[M-Cl]⁺Loss of the chlorine atom
Fragments of the pyridine and chlorophenyl ringsFurther fragmentation of the aromatic systems

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Use a pulse angle of 30-45 degrees and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition (EI mode):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment

Workflow for Spectroscopic Characterization.

Signaling Pathway Visualization

The following diagram illustrates a conceptual signaling pathway where a molecule like this compound could potentially act as a ligand to modulate a cellular response.

Signaling_Pathway Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) G_Protein->Second_Messenger Activation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Regulation

Conceptual Cellular Signaling Pathway.

A Technical Guide to the Pharmaceutical Potential of Chloronicotinaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloronicotinaldehyde compounds are a class of chemical intermediates characterized by a pyridine ring substituted with both a chlorine atom and an aldehyde group.[1] These structural features make them highly versatile building blocks in the synthesis of a wide array of functionalized molecules for the pharmaceutical and agrochemical industries.[1][2] The electron-withdrawing nature of the chlorine and nitrile groups imparts significant reactivity, enabling diverse chemical transformations.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives synthesized from chloronicotinaldehyde precursors, supported by experimental data and methodological insights.

Synthesis of Key Chloronicotinaldehyde Intermediates

The strategic synthesis of chloronicotinaldehyde compounds is the foundational step for their application in drug discovery. Various synthetic routes have been established, tailored to the specific substitution pattern on the pyridine ring.

Synthesis of 2-Chloronicotinaldehyde

A common method for preparing 2-chloronicotinaldehyde involves a two-step process starting from 2-chloronicotinic acid.[4][5] This pathway is advantageous due to its use of readily available starting materials and mild reaction conditions.[4][5]

Experimental Protocol: Two-Step Synthesis of 2-Chloronicotinaldehyde [4]

  • Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinol.

    • In a four-necked flask, add sodium borohydride (NaBH₄) and tetrahydrofuran (THF).

    • Cool the mixture to a temperature between -10°C and 0°C.

    • Add boron trifluoride diethyl ether solution (BF₃·OEt₂) dropwise, ensuring the internal temperature remains below 10°C.

    • After the addition is complete, stir the mixture for a short period to ensure the reaction proceeds to completion, yielding 2-chloronicotinol.

  • Step 2: Oxidation of 2-Chloronicotinol to 2-Chloronicotinaldehyde.

    • In a separate four-necked flask, add the 2-chloronicotinol obtained from Step 1 and dichloromethane (DCM).

    • Stir the mixture to ensure homogeneity.

    • Add manganese dioxide (MnO₂), a mild oxidizing agent.

    • Heat the reaction mixture to reflux for approximately 3-5 hours.

    • Upon completion, the reaction yields 2-chloronicotinaldehyde, which can be purified using standard techniques.

Start 2-Chloronicotinic Acid Step1 Reduction Start->Step1 Intermediate 2-Chloronicotinol Step1->Intermediate Step2 Oxidation Intermediate->Step2 End 2-Chloronicotinaldehyde Step2->End Reagent1 1. NaBH₄, THF 2. BF₃·OEt₂ Reagent1->Step1 Reagent2 MnO₂, DCM, Reflux Reagent2->Step2

Synthesis of 2-Chloronicotinaldehyde.
Synthesis of 2,4,6-Trichloronicotinaldehyde

For creating more complex derivatives, 2,4,6-trichloronicotinaldehyde serves as a key precursor. Its synthesis is a multi-step process beginning with 3-methylpyridine.[2]

Experimental Protocol: Three-Step Synthesis of 2,4,6-Trichloronicotinaldehyde [2]

  • Step 1: Chlorination of 3-Methylpyridine.

    • Set up a gas-phase reactor with a condensation trap and a scrubber system.

    • Purge the reactor with nitrogen gas and heat to 350-400°C.

    • Vaporize 3-methylpyridine and introduce it into the reactor with a controlled flow of chlorine gas and nitrogen carrier gas.

    • Collect the chlorinated pyridines in the condensation trap and neutralize byproducts in the scrubber.

    • Purify the crude product via fractional distillation under reduced pressure to isolate 2,4,6-trichloro-3-methylpyridine.

  • Step 2: Oxidation to 2,4,6-Trichloronicotinic Acid.

    • The intermediate, 2,4,6-trichloro-3-methylpyridine, is subsequently oxidized to form 2,4,6-trichloronicotinic acid. (Specific oxidizing agents and conditions may vary based on proprietary or published methods).

  • Step 3: Conversion to 2,4,6-Trichloronicotinaldehyde.

    • Place 2,4,6-trichloronicotinic acid and anhydrous toluene in a round-bottom flask with a reflux condenser.

    • Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride (SOCl₂).

    • Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

    • The crude product is then worked up, washed with dilute HCl and sodium bicarbonate, dried, and purified by column chromatography or recrystallization.

Start 3-Methylpyridine Step1 Gas-Phase Chlorination Start->Step1 Intermediate1 2,4,6-Trichloro-3-methylpyridine Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 2,4,6-Trichloronicotinic Acid Step2->Intermediate2 Step3 Reduction/Conversion Intermediate2->Step3 End 2,4,6-Trichloronicotinaldehyde Step3->End

Workflow for 2,4,6-Trichloronicotinaldehyde Synthesis.

Pharmaceutical Applications and Biological Activities

Derivatives of chloronicotinaldehyde have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurobiology.

Anticancer Activity

Several studies have explored the use of chloronicotinaldehyde derivatives as scaffolds for novel anticancer agents. These compounds have demonstrated potent activity against various cancer cell lines, often through mechanisms like telomerase inhibition.

  • Telomerase Inhibition : A series of 2-chloro-pyridine derivatives were synthesized and found to exhibit significant telomerase inhibitory activity.[6] Compound 6o , which contains a 1,3,4-oxadiazole moiety, was particularly potent against the gastric cancer cell line SGC-7901 and showed telomerase inhibition comparable to the positive control, ethidium bromide.[6] Another derivative, compound 6e , also demonstrated strong telomerase inhibition.[6]

  • Antiproliferative Effects : The same studies revealed that compounds 6o and 6u had the most potent antiproliferative activity against the SGC-7901 gastric cancer cell line.[6] Other derivatives, 6e and 6f , also showed moderate effects against this cell line.[6]

Table 1: Anticancer Activity of 2-Chloropyridine Derivatives

Compound Target Cell Line Activity Type IC₅₀ Value
6o SGC-7901 Telomerase Inhibition 2.3 ± 0.07 µM
6e SGC-7901 Telomerase Inhibition 0.8 ± 0.07 µM
6e SGC-7901 Antiproliferative 22.28 ± 6.26 µg/mL
6f SGC-7901 Antiproliferative 18.45 ± 2.79 µg/mL

Data sourced from ResearchGate article on Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates.[6]

Antimalarial and Antimicrobial Activity

The chloronicotinaldehyde scaffold has also been utilized to develop agents against infectious diseases.

  • Antimalarial Activity : Baylis-Hillman adducts synthesized from substituted 2-chloronicotinaldehydes were screened for their in-vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6] Several of the novel compounds showed substantial antimalarial activity.[6]

  • Antimicrobial Activity : Novel chloroquine analogues synthesized via nucleophilic substitution demonstrated significant antibacterial and antifungal potential.[7] Analogue CS1 showed excellent activity against S. aureus, P. aeruginosa, and E. coli.[7]

Table 2: Antimicrobial Activity of Chloroquine Analogue CS1

Microbial Strain Type Zone of Inhibition (mm)
Pseudomonas aeruginosa Gram-negative Bacteria 30.3 ± 0.15
Escherichia coli Gram-negative Bacteria 24.1
Staphylococcus aureus Gram-positive Bacteria 21.5
Candida albicans Fungus 19.2 ± 0.21

Data sourced from NIH article on novel chloroquine analogues.[7]

Insecticidal Activity and Neurological Implications

Chloronicotinyl compounds are a major class of insecticides, known as neonicotinoids, which act on the central nervous system of insects.[8][9] While their primary application is in agriculture, the mechanism of action provides valuable insights for neuroscience research.[8]

  • Mechanism of Action : Neonicotinoids act as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[9] This selective action leads to overstimulation of the neuron, paralysis, and death of the insect.[9] Their high efficacy and low mammalian toxicity are key attributes.[9] The development of these insecticides was driven by the need for new modes of action to combat resistance to older classes like organophosphates and carbamates.[8]

Ligand Chloronicotinyl Compound (Neonicotinoid) Receptor Insect Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds as Agonist Neuron Postsynaptic Neuron Receptor->Neuron Located on Action Receptor Activation & Ion Channel Opening Receptor->Action Leads to Result Continuous Nerve Stimulation Action->Result Outcome Paralysis & Death of Insect Result->Outcome

Mechanism of Action for Chloronicotinyl Insecticides.

Pharmacokinetics and Drug-Likeness

While specific pharmacokinetic data for chloronicotinaldehyde compounds themselves are not widely published, studies on structurally related chloro-indolinone derivatives provide predictive insights into their behavior.[10][11] Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug.[12]

  • ADME Predictions : Using computational tools like the SwissADME database, researchers have analyzed compounds containing similar structural motifs.[10][11] For two chloro-indolinone derivatives (C1 and C2), high gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) were predicted.[10][11]

  • Metabolism : These compounds were predicted to be inhibitors of several key cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial for drug metabolism.[10][11] This suggests a potential for drug-drug interactions.

  • Physicochemical Properties : Analysis indicates that these types of molecules can possess favorable drug-like characteristics suitable for oral absorption.[10][13]

Table 3: Predicted Pharmacokinetic Properties of Related Chloro-Derivatives

Parameter Compound C1 Compound C2 Description
GI Absorption High High Rate of absorption from the gastrointestinal tract.
BBB Permeant Yes Yes Ability to cross the blood-brain barrier.
P-gp Substrate No No Interaction with P-glycoprotein efflux pump.
CYP1A2 inhibitor Yes Yes Inhibition of Cytochrome P450 1A2 enzyme.
CYP2C19 inhibitor Yes Yes Inhibition of Cytochrome P450 2C19 enzyme.
CYP2C9 inhibitor Yes Yes Inhibition of Cytochrome P450 2C9 enzyme.

Data sourced from Frontiers and PMC articles on indolinone derivatives.[10][11]

Conclusion and Future Directions

Chloronicotinaldehyde compounds are undeniably valuable precursors in medicinal chemistry. Their derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimalarial, and antimicrobial effects. The well-established role of chloronicotinyls in insecticides offers a deep understanding of their interaction with nAChRs, which can be leveraged for designing novel neurological agents.

Future research should focus on:

  • Expanding Chemical Diversity : Synthesizing larger libraries of derivatives to explore a wider range of biological targets.

  • In-depth Mechanism of Action Studies : Elucidating the precise molecular pathways through which the anticancer and antimicrobial derivatives exert their effects.

  • Comprehensive Pharmacokinetic Profiling : Conducting in-vivo studies to validate the predicted ADME properties and assess the safety and efficacy of lead compounds.

  • Clinical Translation : Identifying the most promising candidates for advancement into preclinical and, eventually, clinical trials.[14]

The continued exploration of this chemical class holds significant promise for the discovery and development of next-generation therapeutics to address pressing global health challenges.

References

An In-depth Technical Guide to Pyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is a heterocyclic aromatic aldehyde comprising a pyridine ring substituted with a formyl group at the 3-position.[1][2] This compound serves as a critical and versatile building block in the synthesis of a wide array of complex organic molecules.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its significant role in modern chemical synthesis and drug discovery.

Core Physical and Chemical Properties

Pyridine-3-carbaldehyde is a clear yellow to light brown liquid with a pungent odor.[1][5] It is sensitive to air and light, necessitating proper storage conditions.[1] The compound is miscible with water and soluble in various organic solvents.[5][6]

Physical Properties

The key physical and chemical constants for pyridine-3-carbaldehyde are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₆H₅NO[1][2][5]
Molecular Weight 107.11 g/mol [2][3][6]
Appearance Clear yellow to light brown liquid[1][5][7]
Melting Point 7 - 8 °C[2][5][6]
Boiling Point 209 °C @ 760 mmHg; 95-97 °C @ 15 mmHg[2][5][6][8]
Density 1.141 g/cm³ at 20 °C[2][6][7]
Refractive Index (n²⁰/D) 1.549[7]
Flash Point ~60 °C (140 °F)[7][8]
Vapor Pressure 0.2 - 0.3 hPa at 20-25 °C[6][7][8]
Water Solubility Miscible[5][6][7]
logP (Octanol/Water) 0.29[5][8]
CAS Number 500-22-1[1][2]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of pyridine-3-carbaldehyde. Key spectral features are outlined below.

SpectroscopyKey FeaturesReferences
¹H NMR Chemical shifts (δ, ppm) are observed for the aldehydic proton (~10.1 ppm) and aromatic protons on the pyridine ring (~7.5-9.1 ppm).[9]
¹³C NMR Resonances for the carbonyl carbon (~192 ppm) and the five distinct aromatic carbons of the pyridine ring are observed.[9]
Infrared (IR) Characteristic absorption bands include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C=N/C=C stretching vibrations for the pyridine ring (~1600-1400 cm⁻¹).[10][11]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z 107, with characteristic fragmentation patterns.[12][13]

Synthesis and Chemical Reactivity

The synthesis of pyridine-3-carbaldehyde can be achieved through several established routes, primarily involving the oxidation of 3-methylpyridine (3-picoline) or the reduction of 3-cyanopyridine.

G cluster_synthesis Synthesis Pathways picoline 3-Methylpyridine (3-Picoline) product Pyridine-3-carbaldehyde picoline->product Oxidation (e.g., SeO₂, Air/Catalyst) cyanopyridine 3-Cyanopyridine cyanopyridine->product Reduction (e.g., H₂/Pd-C, NaHAl(OEt)₃) or Hydrolysis (Formic Acid)

Caption: Major synthetic routes to Pyridine-3-carbaldehyde.

The reactivity of pyridine-3-carbaldehyde is dominated by its two functional groups. The aldehyde moiety readily undergoes nucleophilic addition, condensation reactions (e.g., formation of Schiff bases), and oxidation/reduction.[4][14] The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation).[15]

Experimental Protocols

Synthesis via Oxidation of 3-Methylpyridine

This protocol is a generalized procedure based on common industrial methods.[16]

Objective: To synthesize pyridine-3-carbaldehyde from 3-methylpyridine via catalytic hydrolysis of an intermediate.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Chlorine gas

  • Calcium carbonate

  • Water

  • Nitrogen gas

  • Autoclave reactor, distillation apparatus

Methodology:

  • Chlorination: In a suitable reactor, 3-methylpyridine is heated to approximately 137-142 °C.[16] Chlorine gas is bubbled through the liquid under UV light or with a radical initiator. The reaction is monitored by GC until the desired conversion to 3-(dichloromethyl)pyridine is achieved.[16] This step generates HCl as a byproduct.

  • Hydrolysis: The crude chlorinated solution is transferred to a pressure-rated autoclave. Water (approx. 4:1 mass ratio to the chlorinated solution) and calcium carbonate (approx. 1.1:1 molar ratio to 3-(dichloromethyl)pyridine) are added.[16]

  • The autoclave is sealed, purged with nitrogen, and heated to ~115 °C with stirring.[16] The reaction is held at this temperature for several hours until pressure ceases to increase (due to CO₂ byproduct formation).[16]

  • Work-up and Purification: After cooling, the reactor is vented. The reaction mixture is filtered to remove calcium salts. The aqueous filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude pyridine-3-carbaldehyde is purified by vacuum distillation (e.g., 95-97 °C at 15 mmHg) to yield a clear, yellowish liquid.[5][8]

Representative Reaction: Cyanide-Catalyzed Conjugate Addition

This protocol is adapted from a procedure in Organic Syntheses and demonstrates a typical reaction employing pyridine-3-carbaldehyde as an electrophile.[17]

G start Start: Add NaCN and DMF to flask purge Purge with N₂ and heat to 35°C start->purge add_aldehyde Add Pyridine-3-carbaldehyde dropwise purge->add_aldehyde stir1 Stir for 30 min add_aldehyde->stir1 add_nitrile Add Acrylonitrile dropwise stir1->add_nitrile stir2 Stir for 3 hours add_nitrile->stir2 quench Quench with Acetic Acid stir2->quench workup Solvent removal, Aqueous work-up, Extraction quench->workup purify Purify by distillation or recrystallization workup->purify end Product: 4-Oxo-4-(3-pyridyl)butyronitrile purify->end

Caption: Workflow for the conjugate addition of an aldehyde.

Objective: To synthesize 4-oxo-4-(3-pyridyl)butyronitrile via the conjugate addition of pyridine-3-carbaldehyde to acrylonitrile.

Materials:

  • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Dry N,N-dimethylformamide (DMF)

  • Pyridine-3-carbaldehyde (freshly distilled)

  • Acrylonitrile (freshly distilled)

  • Acetic acid

  • Nitrogen atmosphere apparatus

Methodology:

  • Setup: A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel is charged with finely ground sodium cyanide (0.18 mol) and dry DMF (500 mL).[17]

  • Initiation: The apparatus is purged with dry nitrogen, and the flask is immersed in a water bath maintained at 35 °C.[17]

  • Aldehyde Addition: Freshly distilled pyridine-3-carbaldehyde (1.0 mol) is added dropwise over 30 minutes. The resulting dark solution is stirred for an additional 30 minutes.[17]

  • Michael Addition: Freshly distilled acrylonitrile (0.75 mol) is added dropwise over 1 hour. The solution becomes more viscous. The mixture is stirred for 3 hours at 35 °C.[17]

  • Quenching: Acetic acid (0.11 mol) is added to quench the cyanide catalyst, and stirring is continued for 5 minutes.[17]

  • Purification: The solvent (DMF) is removed using a rotary evaporator. The residue is dissolved in water and extracted with an appropriate solvent. The product is then purified via vacuum distillation or recrystallization.[17]

Applications in Drug Discovery and Research

Pyridine-3-carbaldehyde is a key starting material (KSM) or intermediate for numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3][4]

Pharmaceuticals:

  • Indinavir: An antiretroviral protease inhibitor used in the treatment of HIV.[3]

  • Elarofiban: A glycoprotein antagonist for thrombosis management.[3]

  • Xanomeline: A muscarinic receptor agonist investigated for Alzheimer's disease and schizophrenia.[3]

Agrochemicals:

  • Pymetrozine: A selective insecticide.[3]

  • Pyrifenox: A fungicide.[3]

Role in Signaling Pathway Modulation

Research into complex, pyridine-containing molecules has led to the discovery of potent modulators of critical biological signaling pathways. A notable example is the identification of a pyridine derivative as an inhibitor of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway .[18] This pathway is implicated in neuronal development, synaptic plasticity, and is a therapeutic target in schizophrenia and certain breast cancers.[18]

G NRG1 Neuregulin-1 (NRG1) ErbB4 ErbB4 Receptor NRG1->ErbB4 Binds Dimer Receptor Dimerization ErbB4->Dimer Phos Autophosphorylation Dimer->Phos PI3K PI3K/Akt Pathway Phos->PI3K MAPK MAPK Pathway Phos->MAPK Neurite Neurite Outgrowth (Cellular Response) PI3K->Neurite MAPK->Neurite Inhibitor Pyridine-based Inhibitor Inhibitor->ErbB4 Inhibits (EC₅₀ = 0.30 µM)

Caption: Inhibition of the NRG1/ErbB4 signaling pathway.

In a cell-based assay, a complex pyridine, synthesized through a multi-step process, was found to potently inhibit neuregulin-induced neurite outgrowth, a key cellular response mediated by ErbB4 activation.[18] The discovery highlights how foundational building blocks like pyridine-3-carbaldehyde can be elaborated into sophisticated molecules that specifically modulate disease-relevant pathways.

Safety and Handling

Pyridine-3-carbaldehyde is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[5][19]

  • Hazards: Flammable liquid and vapor.[5][20] Harmful if swallowed.[19][20] Causes skin irritation and may cause an allergic skin reaction.[5][20] Causes serious eye damage.[5][20] May cause respiratory irritation.[5][20]

  • Precautions: Keep away from heat, sparks, and open flames.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][19] Ground and bond containers when transferring material to prevent static discharge.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Recommended storage is often under refrigeration (2-8 °C) and under an inert atmosphere.[7][21][22]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[5]

References

Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for nicotinaldehyde (also known as 3-pyridinecarboxaldehyde), intended for use by professionals in laboratory and drug development settings. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of the substance's properties and associated hazards.

Nicotinaldehyde is a pyridine derivative with a central role in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Chemical Identifiers for Nicotinaldehyde

Identifier Value
CAS Number 500-22-1[1][2]
EC Number 207-900-4[1][2]
UN Number UN1993[3]

| Synonyms | 3-Pyridinecarboxaldehyde, Nicotinic aldehyde, 3-Formylpyridine[1][3][4] |

Table 2: Physicochemical Properties of Nicotinaldehyde

Property Value
Molecular Formula C₆H₅NO[1][2]
Molecular Weight 107.11 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[5]
Melting Point 7-8 °C (45-46 °F)[6][7]
Boiling Point 95-97 °C at 15 mmHg; 78-81 °C at 10 mmHg[2][7]
Flash Point 35 °C (95 °F) - closed cup[8]
Density 1.141 g/mL at 20 °C[2]
Water Solubility Miscible[6]

| logP (Octanol/Water Partition Coefficient) | 0.29 - 0.894[4][9] |

Hazard Identification and Classification

Nicotinaldehyde is classified as a hazardous chemical. Below is a summary of its GHS (Globally Harmonized System) classifications.

Table 3: GHS Hazard Classification for Nicotinaldehyde

Hazard Class Category Hazard Statement
Flammable Liquids 3 H226: Flammable liquid and vapour[1][9]
Acute Toxicity, Oral 4 H302: Harmful if swallowed[9]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[9]
Serious Eye Damage/Eye Irritation 1 H318: Causes serious eye damage[9]
Skin Sensitization 1 H317: May cause an allergic skin reaction[9]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation[9]

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects[8][10] |

Toxicological Information

Exposure to nicotinaldehyde can cause adverse health effects.

  • Acute Oral Toxicity : Harmful if swallowed[9].

  • Acute Dermal Toxicity : No comprehensive data available, but skin contact should be avoided.

  • Acute Inhalation Toxicity : Vapors may cause respiratory tract irritation[1][9].

  • Skin Corrosion/Irritation : Causes skin irritation[9].

  • Serious Eye Damage/Irritation : Causes serious eye damage[9].

  • Respiratory or Skin Sensitization : May cause an allergic skin reaction.[9]

  • Germ Cell Mutagenicity : Suspected of causing genetic defects[11].

  • Carcinogenicity : No data available to indicate carcinogenic properties[3].

  • Reproductive Toxicity : No data available.

  • Specific Target Organ Toxicity (STOT) - Single Exposure : May cause respiratory irritation[9].

  • STOT - Repeated Exposure : No data available.

  • Aspiration Hazard : No data available.

Table 4: Acute Toxicity Data for Nicotinaldehyde

Test Route of Exposure Species Dose/Duration

| LD25 | Intraperitoneal | Mouse | 720 mg/kg[6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[12] Handle in a well-ventilated area, preferably a chemical fume hood.[12] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and take precautionary measures against static discharge.[3][9] Ground and bond container and receiving equipment.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][12] Keep refrigerated at 2-8°C.[3][6] Protect from direct sunlight and keep under a nitrogen atmosphere.[3] Store in a corrosives area.[3]

  • Incompatible Materials : Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

  • Engineering Controls : Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment.[9] An eyewash station and safety shower should be readily accessible.[9]

Table 5: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Chemical safety goggles and/or a face shield are mandatory.[3][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[12][13] For significant exposure, a chemical-resistant apron and boots should be worn.[9]

| Respiratory Protection | If working outside a fume hood or if aerosols/vapors are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A, Brown, conforming to EN14387).[1][3] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 6: First Aid Procedures for Nicotinaldehyde Exposure

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12] |

Fire Fighting Measures

Nicotinaldehyde is a flammable liquid and presents a moderate fire hazard.

  • Suitable Extinguishing Media : Alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][9] Water spray can be used for large fires, but may be ineffective.[9]

  • Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards : Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[9] Containers may explode when heated.[9] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[14]

  • Protective Equipment for Firefighters : Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

Accidental Release Measures

  • Personal Precautions : Evacuate personnel to a safe area.[1] Remove all sources of ignition.[3] Ensure adequate ventilation. Wear appropriate PPE as described in Section 5.

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or sanitary sewer systems.[1][3]

  • Methods for Containment and Cleanup : Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed, labeled container for disposal.[3][9] Use spark-proof tools for cleanup.

Disposal Considerations

  • Waste Disposal : Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging : Dispose of as unused product.[1] Do not reuse empty containers as they may contain explosive vapors.[9]

Metabolism and Signaling Pathways

Recent studies have identified nicotinaldehyde as a novel precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[16] The metabolic conversion is believed to proceed through the Preiss-Handler pathway . This pathway begins with the oxidation of nicotinaldehyde to its corresponding carboxylic acid, nicotinic acid (NA). Subsequently, NA is converted in three enzymatic steps to NAD+.[2][17]

Preiss_Handler_Pathway cluster_oxidation Oxidation Step cluster_pathway Preiss-Handler Pathway Nicotinaldehyde Nicotinaldehyde NA Nicotinic Acid (NA) Nicotinaldehyde->NA Aldehyde Dehydrogenase NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN NaPRT PRPP PPi NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT ATP PPi NAD Nicotinamide Adenine Dinucleotide (NAD+) NaAD->NAD NADS Glutamine + ATP Glutamate + AMP + PPi

Caption: Metabolic conversion of nicotinaldehyde to NAD+ via the Preiss-Handler pathway.

Experimental Protocols

The following are summarized methodologies for key toxicological and safety experiments, based on internationally recognized guidelines.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is used to estimate the LD₅₀ of a substance with a reduced number of animals.[3][15]

  • Animal Selection : Use healthy, young adult rodents of a single sex (preferably females, as they are often slightly more sensitive).[18]

  • Housing and Fasting : House animals individually. Fast animals overnight before dosing (food, but not water, should be withheld).

  • Dose Preparation : Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for a consistent administration volume (typically 1-2 mL/100g body weight).

  • Limit Test (Optional) : If the substance is expected to have low toxicity, a limit test can be performed at 2000 mg/kg (or 5000 mg/kg if required).[15] If the first animal dosed at this limit survives, two more animals are dosed sequentially. If all three survive, the LD₅₀ is determined to be above the limit dose, and the main test is unnecessary.[3]

  • Main Test Procedure :

    • Dose the first animal at a level just below the best estimate of the LD₅₀.

    • Observe the animal for at least 48 hours.[18]

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2x).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Dose single animals sequentially at 48-hour intervals until stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).[18]

  • Observations : Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes for up to 14 days.[18]

  • Data Analysis : Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.[18]

OECD_425_Workflow start Start: Select Dose (d) dose_animal Dose Animal 1 at 'd' start->dose_animal observe Observe for 48h dose_animal->observe survives Animal Survives observe->survives Outcome? dies Animal Dies observe->dies Outcome? increase_dose Increase Dose for Next Animal (d * factor) survives->increase_dose decrease_dose Decrease Dose for Next Animal (d / factor) dies->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria dose_next Dose Next Animal dose_next->observe stop_criteria->dose_next No calculate Calculate LD50 using Maximum Likelihood Method stop_criteria->calculate Yes end End calculate->end

References

Methodological & Application

Application Note: A Robust HPLC Method for Purity Assessment of Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of nicotinaldehyde and its derivatives. The developed method is sensitive, specific, and stability-indicating, making it suitable for quality control and regulatory submissions in the pharmaceutical industry. This document provides a comprehensive protocol for method development, validation, and execution, including forced degradation studies to ensure the separation of potential impurities and degradation products.

Introduction

Nicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, and its derivatives require stringent purity control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities.[1] This application note describes a systematic approach to developing a stability-indicating reverse-phase HPLC (RP-HPLC) method for nicotinaldehyde derivatives. The method is designed to separate the main component from its process-related impurities and degradation products that may form under stress conditions. Forced degradation studies are integral to this process, providing insights into the degradation pathways and ensuring the method's specificity.[2][3][4][5]

Experimental Workflow

The development and validation of the HPLC method follow a logical progression, as illustrated in the workflow diagram below.

HPLC_Method_Development_Workflow Start Start: Method Development Objective LitReview Literature Review & Analyte Characterization Start->LitReview InitialMethod Initial Method Scouting (Column, Mobile Phase, Detector) LitReview->InitialMethod Optimization Method Optimization (Gradient, Flow Rate, Temperature) InitialMethod->Optimization ForcedDeg Forced Degradation Studies Optimization->ForcedDeg Validation Method Validation (ICH Guidelines) ForcedDeg->Validation FinalMethod Finalized HPLC Method Validation->FinalMethod End End: Routine Analysis FinalMethod->End

Caption: A streamlined workflow for HPLC method development and validation.

Recommended HPLC Method

This section provides a starting point for the HPLC analysis of nicotinaldehyde derivatives. Optimization may be required based on the specific derivative and its impurity profile.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.01090
25.01090
25.1955
30.0955
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the nicotinaldehyde derivative reference standard in a 50:50 mixture of water and acetonitrile (diluent) to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution using the same procedure as the standard solution to achieve a target concentration of 1.0 mg/mL. This higher concentration facilitates the detection of impurities.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Forced_Degradation_Pathway API Nicotinaldehyde Derivative (API) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photolytic Photolytic Degradation (ICH Q1B) API->Photolytic Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photolytic->Degradants

Caption: Stress conditions for forced degradation studies.

Experimental Protocols for Forced Degradation
Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. Dilute with the mobile phase before injection.
Thermal Degradation Expose the solid sample to 80 °C for 48 hours. Dissolve the stressed sample in the diluent for analysis.
Photolytic Degradation Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed sample in the diluent for analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized below.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity of the main component should be greater than 990. Resolution between the main peak and the closest eluting peak should be greater than 2.0.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations ranging from the limit of quantification (LOQ) to 150% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 and RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Data Presentation

The results of the method validation should be presented in clear and concise tables for easy interpretation and comparison.

Example Data Summary: Linearity
Concentration (µg/mL)Peak Area (mAU*s)
112,345
10123,567
50618,234
1001,236,789
1501,854,321
Correlation Coefficient (r²) 0.9998
Example Data Summary: Forced Degradation
Stress Condition% DegradationNumber of Degradation ProductsPeak Purity of Main Peak
Acid Hydrolysis15.23> 995
Base Hydrolysis8.92> 998
Oxidative Degradation12.54> 992
Thermal Degradation5.11> 999
Photolytic Degradation2.31> 999

Conclusion

The described HPLC method provides a reliable and robust solution for the purity assessment of nicotinaldehyde derivatives. The method is stability-indicating, as demonstrated by the successful separation of degradation products generated under various stress conditions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of these important pharmaceutical intermediates. The detailed protocols and validation criteria ensure that the method can be readily implemented and will meet regulatory expectations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(3-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-(3-Chlorophenyl)nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities often include the corresponding carboxylic acid (5-(3-Chlorophenyl)nicotinic acid) due to air oxidation, unreacted starting materials, and byproducts from the synthesis, such as aldol condensation products.[1]

Q2: Which purification techniques are most effective for this compound?

The most effective techniques for purifying this compound, a solid aromatic aldehyde, are recrystallization, flash column chromatography, and purification via bisulfite adduct formation.[2][3] The choice depends on the nature and quantity of the impurities, as well as the desired final purity.[4]

Q3: How can I remove the corresponding carboxylic acid impurity?

A simple wash with a mild base, such as a 10% aqueous sodium bicarbonate solution, can effectively remove acidic impurities like 5-(3-Chlorophenyl)nicotinic acid by converting it into its water-soluble salt.[1][5]

Q4: Is this compound sensitive to specific conditions during purification?

Yes, aldehydes can be sensitive to oxidation, especially at elevated temperatures or under non-inert atmospheres.[3] They can also be sensitive to strong acids or bases, which might catalyze side reactions.[6] It is often advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use neutral pH conditions when possible.[3]

Q5: What is the principle behind purification using sodium bisulfite?

Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct.[7][8] This allows for the separation of the aldehyde from water-insoluble organic impurities through liquid-liquid extraction.[9][10] The aldehyde can then be regenerated from the aqueous layer by adding a base.[9][10] This method is highly specific for aldehydes and some reactive ketones.[11]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Crystal Yield During Recrystallization - Too much solvent was used for dissolution.- The cooling process was too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures.- Use the minimum amount of hot solvent necessary for complete dissolution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]- Screen for a different solvent or a solvent system (e.g., ethanol/water, ethyl acetate/heptane).[3]
Product "Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- Significant presence of impurities is lowering the compound's melting point.- Select a solvent with a lower boiling point.- Attempt a preliminary purification by another method (e.g., column chromatography) to remove major impurities before recrystallization.[3]
Poor Separation in Column Chromatography - The mobile phase polarity is incorrect.- Impurities are co-eluting with the product.- The column has been overloaded with crude material.- Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.[6]- Use a shallower solvent gradient during elution.[3]- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product Degradation on Silica Gel Column - The aldehyde group is sensitive to the acidic nature of standard silica gel.[6]- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1%).[6]- Consider using a different stationary phase, such as basic alumina.[5][6]
Low Yield of Precipitated Bisulfite Adduct - The bisulfite adduct of the aldehyde is soluble in the reaction mixture.[7]- The sodium bisulfite solution is not saturated or freshly prepared.[7]- If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction to isolate the adduct in the aqueous phase.[7]- Always use a freshly prepared, saturated aqueous solution of sodium bisulfite for maximum reactivity.[7]
Discoloration of the Final Product - Presence of colored, polar impurities.- Oxidation of the product during purification.- During recrystallization, treat the hot solution with a small amount of activated carbon before the filtration step.[3]- Ensure all purification steps are carried out promptly and under an inert atmosphere if possible to minimize oxidation.[3]

Experimental Protocols

Protocol 1: Recrystallization

This method is ideal for removing small amounts of impurities from a solid product.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum volume of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, and gently heat for 5-10 minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize the yield.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Recommended Solvents for Recrystallization

Solvent / SystemPolarityComments
EthanolPolar ProticOften a good starting point for aromatic compounds.[13]
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate / HeptaneMedium / Non-polarDissolve in hot ethyl acetate, then add hot heptane until cloudy. Reheat to clarify and cool slowly.
TolueneAromaticGood for aromatic compounds, but has a high boiling point.[13]
AcetonitrilePolar AproticCan be effective for compounds with aromatic rings.[13]
Protocol 2: Flash Column Chromatography

This technique is used to separate the target compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[3]

  • Elution: Begin eluting the column with a low-polarity mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds from the column based on their affinity for the stationary phase.[3] Non-polar compounds will elute first.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Typical Mobile Phases for Column Chromatography

Solvent SystemPolarityComments
Heptane / Ethyl AcetateLow to MediumA common and effective system. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase.
Hexane / Diethyl EtherLow to MediumAldehydes are often eluted with systems like 97% hexane and 3% diethyl ether.[14]
DichloromethaneMediumCan be used as a single solvent or in combination with heptane/hexane.
Protocol 3: Purification via Bisulfite Adduct Formation

This chemical method is highly selective for aldehydes.[4]

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or dimethylformamide (DMF).[7][10] Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[9]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[9] Shake the funnel again and then allow the layers to separate. The charged aldehyde-bisulfite adduct will move into the aqueous phase, while non-aldehydic impurities will remain in the organic layer.

  • Separation: Carefully separate and collect the aqueous layer containing the bisulfite adduct. Discard the organic layer (or process it to recover other components).

  • Regeneration of Aldehyde: Place the aqueous layer in a clean separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[7] This reverses the reaction and regenerates the free aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified aldehyde.

Visualized Workflows

Recrystallization_Workflow cluster_0 Setup cluster_1 Process cluster_2 Isolation A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional: Add Carbon) A->B C Slow Cooling & Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals Under Vacuum E->F G Purified Product F->G Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation & Analysis A Prepare Silica Gel Column B Load Sample (Dry or Wet) A->B C Elute with Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Purified Product G->H Bisulfite_Workflow cluster_0 Adduct Formation cluster_1 Separation cluster_2 Regeneration & Isolation A Dissolve Crude in Miscible Solvent B Add Saturated NaHSO₃ & Shake A->B C Liquid-Liquid Extraction B->C D Isolate Aqueous Layer (Contains Adduct) C->D E Basify with NaOH to Regenerate Aldehyde D->E F Extract Aldehyde into Organic Layer E->F G Dry & Concentrate F->G H Purified Product G->H

References

Technical Support Center: Recrystallization of Substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of substituted pyridine compounds. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and solvent selection data to assist in obtaining high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the initial step for developing a recrystallization protocol for a novel substituted pyridine compound?

A1: The first step is to determine a suitable solvent or solvent system. This is typically done on a small scale by testing the solubility of a few milligrams of your compound in various solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

Q2: How do I select an appropriate solvent for my substituted pyridine?

A2: A general rule of thumb is that "like dissolves like". Solvents with functional groups similar to your compound may be good solubilizers. For instance, ethanol is a commonly used and effective solvent for many pyridine derivatives.[1] For acidic or basic substituted pyridines, consider the possibility of crystallizing them as their salt forms, for example, as a hydrochloride salt.[2] Experimenting with solvent pairs, such as ethanol-water or hexane-ethyl acetate, is also a common strategy when a single solvent is not ideal.[1]

Q3: My purified substituted pyridine crystals are discolored. What measures can I take?

A3: Discoloration is often due to the presence of persistent impurities. One common technique to address this is to add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. After a brief heating period with the charcoal, it can be removed by hot filtration. For example, in the purification of 5-Phenyl-2-pyridinecarboxylic acid, activated charcoal was added to an ethanol/water solution to decolorize it.[3]

Q4: How can I maximize the yield of my recrystallization?

A4: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[4] After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Very rapid cooling can cause the compound to precipitate, trapping impurities and reducing the quality of the crystals.[5] You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[4]

Q5: What does "oiling out" mean, and how can I avoid it?

A5: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid instead of solid crystals upon cooling.[6] This is more common with low-melting point compounds.[6] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system entirely. Adding a seed crystal can also sometimes encourage crystallization over oiling out.

Q6: My compound is not crystallizing from the solution. What steps can I take?

A6: If no crystals form after the solution has cooled, it may be because the solution is not supersaturated.[7] You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution, which can create nucleation sites.[8] Adding a small "seed" crystal of the pure compound can also initiate crystallization.[8] If these methods fail, you may need to concentrate the solution by evaporating some of the solvent and allowing it to cool again.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form The solution is not supersaturated; the compound is too soluble in the chosen solvent.[7]- Concentrate the solution by evaporating some of the solvent and re-cool.[7]- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[8]- If the compound remains too soluble, consider a different solvent or a solvent/anti-solvent system.[7]
Product "Oils Out" The compound's melting point is below the temperature of the solution; the solubility of the compound is too high in the chosen solvent.[6]- Re-heat the solution to dissolve the oil and add more solvent to lower the saturation point.- Allow the solution to cool more slowly.- Change to a lower-boiling point solvent or a different solvent system.
Low Product Recovery Too much solvent was used; premature crystallization on the filter paper during hot filtration; the compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required for dissolution.[4]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[6]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Crystals are Colored/Impure Impurities were not fully removed.- Ensure the starting material is of reasonable purity (generally >80%).[5]- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3]- Perform a second recrystallization.
Premature Crystallization During Hot Filtration The solution cools down as it passes through the funnel.[6]- Use a stemless or short-stemmed funnel.- Pre-heat the funnel and the receiving flask with hot solvent or on a steam bath.[6]- Add a small excess of hot solvent before filtration to ensure the compound stays in solution. The excess can be evaporated after filtration.[6]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Dissolution: Place the crude substituted pyridine compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, for example, on a hot plate.[9] Continue adding small portions of the hot solvent until the compound just dissolves.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them.[9] For a final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven.

Example Protocol: Recrystallization of 3-Aminopyridine

This protocol is adapted from a literature procedure.[10]

  • The crude 3-aminopyridine is dissolved in a hot mixture of benzene and ligroin (b.p. 60–90°C) in a 4:1 ratio.

  • To the hot solution, activated charcoal (Norit) and sodium hydrosulfite are added to decolorize and prevent oxidation.

  • The mixture is heated on a steam bath for approximately 20 minutes.

  • The hot solution is filtered by gravity to remove the charcoal and other solids.

  • The filtrate is allowed to cool slowly to room temperature and then chilled overnight in a refrigerator.

  • The resulting white crystals are collected by gravity filtration, as 3-aminopyridine can be somewhat hygroscopic and suction filtration might cause it to liquefy.[10]

  • The collected crystals are washed with a small amount of cold ligroin and dried in a vacuum desiccator.

Solvent Selection for Substituted Pyridines

Choosing the right solvent is critical for successful recrystallization. The following tables provide guidance on common solvents and the general influence of substituents on the crystallization behavior of pyridine compounds.

Table 1: Common Solvents and Solvent Pairs for Recrystallization of Pyridine Derivatives

Solvent/Solvent PairTypical Applications and Notes
EthanolA versatile and commonly used solvent for a wide range of pyridine derivatives.[1][11]
Ethanol/WaterA good choice when the compound is too soluble in pure ethanol. Water acts as an anti-solvent.[3]
MethanolSimilar to ethanol but can be more effective for certain compounds.
WaterCan be a good solvent for highly polar or salt-form substituted pyridines.[1][2]
Hexane/Ethyl AcetateA common non-polar/polar solvent pair.[1]
Hexane/AcetoneAnother effective non-polar/polar mixture.[1]
TolueneCan be a good solvent for less polar, aromatic-rich pyridine derivatives.[1]
Dichloromethane/Petroleum EtherUsed for recrystallizing some pyridine N-oxide derivatives.[12]

Table 2: Qualitative Influence of Substituents on Crystallization Behavior

Substituent GroupGeneral Influence on Crystallization
Aryl groupsGenerally improves crystallization.[1]
Nitroaryl groupsTends to enhance crystallization.[2]
Methoxy groupsOften improves crystallization behavior.[2]
Basic Pyridine RingPyridine and its annulated derivatives can be more challenging to crystallize than their non-heteroaromatic counterparts.[1][2]

Visualized Workflows

The following diagrams illustrate the standard experimental workflow for recrystallization and a troubleshooting guide for common issues.

Recrystallization_Workflow start Start: Crude Substituted Pyridine dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Perform Hot Filtration impurities->hot_filtration Yes cool_slowly Cool Solution Slowly to Room Temperature impurities->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General experimental workflow for the recrystallization of substituted pyridine compounds.

Troubleshooting_Flowchart start Problem Encountered During Recrystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? no_crystals->oiling_out No sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute Yes low_yield Low Yield? oiling_out->low_yield No reheat Re-heat, add more solvent, cool slower. oiling_out->reheat Yes too_much_solvent Used too much solvent? low_yield->too_much_solvent Yes evaporate Evaporate some solvent and re-cool. sol_too_dilute->evaporate Yes induce Scratch flask or add seed crystal. sol_too_dilute->induce No change_solvent Change to a different solvent system. reheat->change_solvent yes_too_much Use less solvent next time. Concentrate mother liquor for a second crop. too_much_solvent->yes_too_much Yes no_too_much Ensure thorough cooling before filtration. too_much_solvent->no_too_much No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Pictet-Spengler Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the diastereoselectivity of their reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Pictet-Spengler reaction, focusing on improving diastereoselectivity.

Question: My Pictet-Spengler reaction is resulting in a low diastereomeric ratio (dr). How can I improve the selectivity?

Answer:

Low diastereoselectivity in the Pictet-Spengler reaction is a common issue that can often be addressed by carefully controlling the reaction conditions. The formation of either the cis or trans diastereomer is influenced by a number of factors, primarily whether the reaction is under kinetic or thermodynamic control.[1]

  • Kinetic vs. Thermodynamic Control: The cis product is typically the kinetically favored product, formed at lower temperatures. The trans product is often the thermodynamically more stable product and is favored at higher temperatures or with longer reaction times, which allow for equilibration to the more stable isomer.[1][2]

Here is a troubleshooting workflow to improve your diastereoselectivity:

G start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Lower the reaction temperature (e.g., -78 °C to 0 °C) check_temp->lower_temp No check_solvent Is the solvent optimized? check_temp->check_solvent Yes end Improved Diastereoselectivity lower_temp->end change_solvent Screen different solvents (e.g., polar aprotic vs. nonpolar) check_solvent->change_solvent No check_substrate Does the substrate have features that can direct stereochemistry? check_solvent->check_substrate Yes change_solvent->end modify_substrate Introduce directing groups (e.g., bulky esters, π-stacking moieties) check_substrate->modify_substrate No check_catalyst Is a catalyst being used? check_substrate->check_catalyst Yes modify_substrate->end change_catalyst Screen different catalysts (e.g., Brønsted vs. Lewis acids, chiral catalysts) check_catalyst->change_catalyst No use_auxiliary Consider using a chiral auxiliary check_catalyst->use_auxiliary Yes change_catalyst->end use_auxiliary->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Question: How does temperature specifically affect the cis/trans selectivity?

Answer:

Temperature is a critical parameter for controlling the diastereoselectivity of the Pictet-Spengler reaction. Lower temperatures generally favor the formation of the cis diastereomer under kinetic control. As the temperature increases, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable trans diastereomer.[1]

Table 1: Effect of Temperature on Diastereoselectivity

Tryptamine DerivativeAldehydeCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
Tryptophan Methyl EsterBenzaldehydeTFACH₂Cl₂-78>95:5[3]
Tryptophan Methyl EsterBenzaldehydeTFACH₂Cl₂080:20[3]
Tryptophan Methyl EsterBenzaldehydeTFACH₂Cl₂2560:40[3]

Question: Can the choice of solvent influence the diastereomeric ratio?

Answer:

Yes, the solvent can have a significant impact on the diastereoselectivity. The polarity of the solvent can influence the stability of the transition states leading to the different diastereomers. For reactions involving tryptophan esters, polar aprotic solvents like acetonitrile and nitromethane have been shown to favor high cis selectivity.[2] This is attributed to the poor solubility of the cis-product's hydrochloride salt, which shifts the equilibrium towards its formation.

Table 2: Effect of Solvent on Diastereoselectivity

Tryptamine DerivativeAldehydeCatalystSolventDiastereomeric Ratio (cis:trans)Reference
D-Tryptophan Methyl Ester HClPiperonal-Acetonitrile99:1[2]
D-Tryptophan Methyl Ester HClPiperonal-Nitromethane99:1[2]
D-Tryptophan Methyl Ester HClPiperonal-Dichloromethane85:15[2]
D-Tryptophan Methyl Ester HClPiperonal-Toluene50:50[2]

Question: My attempts to control selectivity with temperature and solvent have failed. What other strategies can I employ?

Answer:

If optimizing temperature and solvent is insufficient, you can consider modifying the substrates or using a chiral catalyst or auxiliary.

  • Substrate Modification: The structure of both the tryptamine derivative and the aldehyde can influence diastereoselectivity.

    • Ester Group: The bulkiness of the ester group on a tryptophan derivative can affect the facial selectivity of the cyclization.

    • π-Stacking Interactions: Introducing aromatic moieties on both the tryptophan derivative (e.g., benzyl or allyl esters) and the aldehyde can lead to significantly enhanced cis selectivity, presumably through π-stacking interactions in the transition state.[4]

  • Chiral Catalysts: The use of chiral Brønsted acids (e.g., chiral phosphoric acids) or chiral Lewis acids can induce high diastereo- and enantioselectivity.[5][6][7]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the tryptamine or aldehyde to direct the stereochemical outcome of the Pictet-Spengler reaction. After the reaction, the auxiliary can be removed.[2]

G start Low Diastereoselectivity substrate_mod Substrate Modification start->substrate_mod catalyst Chiral Catalysts start->catalyst auxiliary Chiral Auxiliaries start->auxiliary pi_stack Introduce π-stacking groups substrate_mod->pi_stack bulky_ester Use bulky ester on tryptophan substrate_mod->bulky_ester bronsted Chiral Brønsted Acids catalyst->bronsted lewis Chiral Lewis Acids catalyst->lewis attach_aux Attach chiral auxiliary to substrate auxiliary->attach_aux remove_aux Remove auxiliary post-reaction attach_aux->remove_aux

Caption: Advanced strategies for improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction and where does the diastereoselectivity arise?

A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the aryl ring to form the cyclized product.[8] The diastereoselectivity arises during the ring-closing step, where the aryl group can attack the iminium ion from two different faces, leading to the formation of two diastereomers. The relative energies of the transition states for these two pathways determine the diastereomeric ratio.

Q2: I am observing the formation of the trans product. How can I favor the cis diastereomer?

A2: To favor the cis diastereomer, you should employ conditions of kinetic control. This typically involves:

  • Low Reaction Temperatures: Running the reaction at temperatures between -78 °C and 0 °C.[1]

  • Strong Acid Catalysts: Using a strong Brønsted acid like trifluoroacetic acid (TFA).[9]

  • Aprotic Solvents: Using solvents like dichloromethane or acetonitrile.[2]

  • Substrates with π-systems: Employing tryptophan derivatives with esters like benzyl or allyl in combination with aromatic aldehydes can significantly enhance cis-selectivity.

Q3: Conversely, how can I favor the formation of the trans product?

A3: To favor the trans diastereomer, you should use conditions that promote thermodynamic control:

  • Higher Reaction Temperatures: Running the reaction at room temperature or higher can allow for equilibration to the more stable trans product.[8]

  • Longer Reaction Times: Allowing the reaction to stir for an extended period can also facilitate equilibration.

  • N-alkylation: Using N-benzylated tryptophan derivatives can favor the formation of the trans product.[8]

Q4: Are there any enzymatic methods to control the diastereoselectivity of the Pictet-Spengler reaction?

A4: Yes, enzymes like strictosidine synthase catalyze the Pictet-Spengler reaction with high diastereo- and enantioselectivity in biological systems.[8] While less common in standard laboratory settings, the use of biocatalysts is an emerging area for controlling the stereochemical outcome of this reaction.

Experimental Protocols

Protocol 1: Kinetically Controlled Pictet-Spengler Reaction for High cis-Diastereoselectivity

This protocol is adapted from literature procedures that achieve high cis-selectivity using L-tryptophan methyl ester and benzaldehyde.[3]

Materials:

  • L-tryptophan methyl ester hydrochloride

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add triethylamine (1.1 eq) and stir for 10 minutes.

  • Add benzaldehyde (1.1 eq) to the reaction mixture and stir at 0 °C for 1 hour to form the imine.

  • Cool the reaction mixture to -78 °C.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cis-tetrahydro-β-carboline.

Protocol 2: Chiral Auxiliary-Mediated Pictet-Spengler Reaction

This protocol provides a general outline for using a chiral auxiliary to control diastereoselectivity. The specific auxiliary and conditions will need to be optimized for the desired transformation.

Materials:

  • Tryptamine

  • Chiral auxiliary (e.g., (1R,2S)-(-)-Norephedrine)

  • Aldehyde

  • Activating agent for auxiliary attachment (e.g., DCC, EDC)

  • Lewis acid or Brønsted acid catalyst

  • Appropriate anhydrous solvent

  • Reagents for auxiliary removal (e.g., LiAlH₄, acid/base hydrolysis)

Procedure:

  • Attachment of Chiral Auxiliary: React the tryptamine with the chiral auxiliary in the presence of a suitable coupling agent to form the chiral amide or other derivative. Purify the product.

  • Pictet-Spengler Reaction:

    • Dissolve the tryptamine-auxiliary conjugate (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere.

    • Add the aldehyde (1.1 eq) and cool the mixture to the desired temperature (e.g., -78 °C).

    • Add the acid catalyst (e.g., TiCl₄ or TFA) and stir until the reaction is complete as monitored by TLC.

    • Work up the reaction appropriately based on the catalyst and solvent used.

  • Removal of Chiral Auxiliary:

    • Subject the purified Pictet-Spengler product to conditions that will cleave the chiral auxiliary without affecting the newly formed stereocenters.

    • Purify the final product.

References

Technical Support Center: Selective Catalytic Hydrogenation of 3-Cyanopyridine to Nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic system for the selective hydrogenation of 3-cyanopyridine to nicotinaldehyde?

A1: The most widely reported and industrially relevant catalytic system is Raney Nickel in an acidic aqueous medium, typically aqueous acetic acid.[1][2][3][4][5] This system has been shown to achieve high selectivity and yield under controlled conditions.

Q2: What are the typical side products in this reaction, and how can their formation be minimized?

A2: Common side products include 3-picolylamine and 3-picolylalcohol, formed by the over-reduction of the nitrile and aldehyde groups, respectively. Minimizing the formation of these byproducts is crucial for achieving high selectivity. This can be achieved by carefully controlling reaction conditions such as temperature, hydrogen pressure, and pH.[2]

Q3: What is the role of the acidic medium in this reaction?

A3: The acidic medium, typically a carboxylic acid like acetic acid, plays a crucial role in improving the selectivity towards the aldehyde. It is believed that the acid helps to suppress the formation of byproducts.[2][3] While strong acids like sulfuric or oxalic acid have been used, they can poison the Raney Nickel catalyst.[3]

Q4: Are there alternative catalysts to Raney Nickel for this transformation?

A4: While Raney Nickel is the most common, other catalysts have been explored. Rhodium-loaded catalysts have been investigated, but they are generally considered too expensive for industrial applications and may result in low yields.[2][3] Cobalt-based catalysts are also known for nitrile hydrogenation.[4]

Troubleshooting Guides

Problem 1: Low Yield of Nicotinaldehyde

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.

  • Catalyst Deactivation: The Raney Nickel catalyst may have lost its activity.

  • Poor Quality of Starting Materials: Impurities in the 3-cyanopyridine or solvent can negatively impact the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to track the consumption of 3-cyanopyridine and the formation of nicotinaldehyde to determine the optimal reaction time.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is maintained at or below 40°C, as higher temperatures can favor the formation of side products.[1]

    • Hydrogen Pressure: A constant, low hydrogen pressure (e.g., 1 bar) is often recommended to improve selectivity.[2][4]

    • pH: Maintain the pH of the reaction mixture between 3.5 and 7.[1]

  • Address Catalyst Deactivation:

    • Use a fresh batch of highly active Raney Nickel.

    • Consider in-situ catalyst regeneration procedures if catalyst recycling is desired.[1]

  • Ensure High Purity of Reagents: Use purified 3-cyanopyridine and high-purity solvents to avoid introducing catalyst poisons.

Problem 2: Poor Selectivity (High Levels of 3-Picolylamine and/or 3-Picolylalcohol)

Possible Causes:

  • Over-hydrogenation: The reaction conditions are too harsh, leading to the reduction of the desired aldehyde.

  • Incorrect pH: The pH of the reaction medium is outside the optimal range.

  • High Reaction Temperature: Elevated temperatures can promote the formation of byproducts.

  • High Hydrogen Pressure: Excessive hydrogen pressure can lead to over-reduction.

Troubleshooting Steps:

  • Fine-tune Reaction Conditions:

    • Lower the Temperature: Maintain the reaction temperature at or below 40°C.[1]

    • Reduce Hydrogen Pressure: Use a lower and constant hydrogen pressure (e.g., 1 bar).[4]

  • Optimize pH:

    • Carefully control the amount of acetic acid to maintain a pH between 3.5 and 7.[1]

  • Modify the Catalyst:

    • While Raney Nickel is standard, exploring different catalyst preparations or promoters might enhance selectivity in specific cases.

Data Presentation

Table 1: Influence of Reaction Conditions on Nicotinaldehyde Yield

ParameterCondition 1Condition 2
Catalyst Raney NickelRaney Nickel
Solvent Aqueous Acetic AcidAqueous Acetic Acid
Hydrogen Pressure 1 bar30 bar
Yield (by derivatization) 93.3%68%
Byproducts 1.1% 3-picolylamine, 0.1% 3-picolylalcoholNot specified
Reference [4][2]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-Cyanopyridine using Raney Nickel

This protocol is based on a patented industrial process.

Materials:

  • 3-Cyanopyridine

  • Deionized Water

  • Acetic Acid

  • Moist Raney Nickel (approx. 60% Ni content)

  • Hydrogen gas

Equipment:

  • Stirring autoclave

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[2][4]

  • Catalyst Addition: To the mixture, add 14.6 g of moist Raney Nickel suspended in 50 g of water.[2][4]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to a constant pressure of 1 bar.[4]

  • Reaction: Stir the mixture at a temperature at or below 40°C. The reaction is typically complete within 3 to 6 hours. Monitor the reaction progress by analyzing aliquots.[1][2]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney Nickel catalyst. The resulting aqueous solution of nicotinaldehyde can be used for subsequent synthetic steps.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up start Start reactants Charge Autoclave: - 3-Cyanopyridine - Water - Acetic Acid start->reactants catalyst Add Raney Nickel Catalyst reactants->catalyst purge Purge with H₂ catalyst->purge pressurize Pressurize to 1 bar H₂ purge->pressurize react Stir at <= 40°C (3-6 hours) pressurize->react monitor Monitor Progress (TLC/GC/HPLC) react->monitor vent Vent H₂ monitor->vent Reaction Complete filter Filter Catalyst vent->filter product Aqueous Nicotinaldehyde Solution filter->product end End product->end Selectivity_Factors cluster_main Improving Selectivity towards Nicotinaldehyde cluster_conditions Optimal Reaction Conditions cluster_catalyst Catalyst Management cluster_outcome Desired Outcome cluster_byproducts Undesired Byproducts temp Low Temperature (≤ 40°C) selectivity High Selectivity to Nicotinaldehyde temp->selectivity picolylamine 3-Picolylamine temp->picolylamine Inhibits Formation picolylalcohol 3-Picolylalcohol temp->picolylalcohol Inhibits Formation pressure Low H₂ Pressure (e.g., 1 bar) pressure->selectivity pressure->picolylamine Inhibits Formation pressure->picolylalcohol Inhibits Formation ph Controlled pH (3.5 - 7) ph->selectivity ph->picolylamine Inhibits Formation ph->picolylalcohol Inhibits Formation catalyst_choice Raney Nickel catalyst_choice->selectivity catalyst_activity High Catalyst Activity catalyst_activity->selectivity

References

Strategies to minimize hydrodehalogenation side reactions in amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize hydrodehalogenation side reactions during amination experiments.

Troubleshooting Guide

This guide addresses common issues encountered during amination reactions that can lead to hydrodehalogenation.

Issue 1: Significant formation of hydrodehalogenated byproduct observed by GC/MS or NMR.

Potential Cause Recommended Solution
Sub-optimal Ligand Choice: The phosphine ligand is not sufficiently bulky or electron-rich to promote rapid reductive elimination of the amination product over β-hydride elimination.Ligand Screening: Employ bulky, electron-rich biaryl phosphine ligands. Good starting points include XPhos, SPhos, or BrettPhos. For challenging couplings, consider ligands like tBuXPhos or RuPhos.[1]
Inappropriate Base: The base used may be promoting the hydrodehalogenation pathway. Strong bases can sometimes lead to decomposition of sensitive substrates.Base Optimization: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If substrate sensitivity is a concern, screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[2]
High Reaction Temperature: Elevated temperatures can increase the rate of undesired side reactions, including hydrodehalogenation.Temperature Adjustment: Run the reaction at the lowest temperature that allows for efficient C-N bond formation. For couplings with weak bases, a temperature range of 80-120 °C might be necessary.
Unsuitable Solvent: Certain solvents can act as hydride sources, contributing to hydrodehalogenation.Solvent Selection: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols, if this side reaction is significant.
Presence of Hydrogen Donors: Trace amounts of water or other protic impurities in the reaction mixture can serve as a hydride source.Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and degassed. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 2: Low or no conversion to the desired aminated product.

Potential Cause Recommended Solution
Catalyst Inactivity: The active Pd(0) species is not being generated efficiently, or the catalyst is being deactivated.Use of Precatalysts: Employ a palladium precatalyst, such as a G3 or G4 precatalyst, for more reliable formation of the active catalytic species.[2]
Poorly Soluble Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent, leading to poor reactivity.Solvent and Base Combination: Consider using a more soluble base like LHMDS or a combination of an organic base with an inorganic base. Ensure vigorous stirring to overcome solubility issues.
Challenging Substrates: Electron-rich aryl halides or sterically hindered amines can be difficult coupling partners.Forcing Conditions: For difficult substrates, increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of amination reactions?

A1: Hydrodehalogenation is a common side reaction where the halogen atom on the aryl halide starting material is replaced by a hydrogen atom instead of the amine. This leads to the formation of an arene byproduct, reducing the yield of the desired aminated product and complicating purification.

Q2: What is the primary mechanistic pathway for hydrodehalogenation?

A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species. This intermediate can undergo reductive elimination with the aryl group to form the undesired hydrodehalogenated arene. The Pd-H species can be generated through several pathways, including β-hydride elimination from a palladium amido complex.

Q3: How does the choice of phosphine ligand influence the extent of hydrodehalogenation?

A3: The phosphine ligand plays a critical role in determining the outcome of the reaction. Bulky and electron-rich ligands promote the desired C-N bond formation by accelerating the rate of reductive elimination. This step becomes kinetically favored over the competing β-hydride elimination pathway that leads to hydrodehalogenation.

Q4: Can the type of halide in the aryl halide affect the likelihood of hydrodehalogenation?

A4: Yes, the nature of the halide is important. The reactivity of aryl halides in oxidative addition to palladium follows the trend: Ar-I > Ar-Br > Ar-Cl. While aryl iodides are the most reactive, they are also generally more prone to hydrodehalogenation. If this side reaction is problematic, switching to the corresponding aryl bromide or chloride, if synthetically feasible, may be beneficial.

Q5: Are there alternative catalyst systems that can minimize hydrodehalogenation?

A5: Yes, bimetallic catalyst systems, such as palladium-copper (Pd-Cu) nanocatalysts, have been developed to suppress hydrodehalogenation. In these systems, it is proposed that copper-hydride species are formed in situ, which selectively promote the amination pathway while preventing the formation of palladium-hydride species responsible for hydrodehalogenation.[3]

Data Presentation

Table 1: Comparison of Phosphine Ligand Performance in a Model Buchwald-Hartwig Amination Reaction

This table summarizes the performance of various phosphine ligands in the coupling of 4-chlorotoluene and morpholine. The data is compiled from representative literature examples and serves as a general guide for ligand selection.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield of Aminated Product (%)Ref.
XPhosPd₂(dba)₃NaOtBuToluene100694[4]
BrettPhosBrettPhos Pd G3K₂CO₃Rapeseed Oil10024Quantitative[1]
tBuXPhostBuXPhos Pd G3K₂CO₃Rapeseed Oil1002477[1]
DavePhosPd₂(dba)₃K₂CO₃Rapeseed Oil1002484[1]
RuPhosPd₂(dba)₃K₂CO₃Rapeseed Oil10024Quantitative[1]
SPhosPd₂(dba)₃K₂CO₃Rapeseed Oil10024Quantitative[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride using XPhos [4]

This protocol describes the amination of 4-chlorotoluene with morpholine.

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-Butoxide (NaOtBu)

  • Toluene (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (2-necked flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry 2-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and NaOtBu (8.44 mmol, 2.0 equiv.).

  • Add degassed toluene (5 mL) to the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the resulting mixture at reflux (approximately 110 °C) for 6 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1) to afford the desired N-(p-tolyl)morpholine.

Protocol 2: Selective Monoarylation of a Primary Amine using BrettPhos [5]

This protocol is a general guideline for the highly selective monoarylation of primary amines.

Materials:

  • Aryl Chloride (Ar-Cl)

  • Primary Amine (R-NH₂)

  • BrettPhos Pd G3 precatalyst

  • Sodium tert-Butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • In an inert atmosphere glovebox, add the aryl chloride (1.0 mmol), the primary amine (1.2-1.4 mmol), NaOtBu (1.2 mmol), and the BrettPhos Pd G3 precatalyst (0.01-0.05 mol%) to a Schlenk tube.

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.5 M).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-100 °C) for the specified time (often 1-3 hours).

  • Monitor the reaction for the disappearance of the starting material and the formation of the monoarylated product, while checking for the formation of any diarylated byproduct.

  • Upon completion, cool the reaction to room temperature and follow a standard aqueous workup and purification procedure as described in Protocol 1.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_assoc Amine Coordination PdII_halide->Amine_assoc HNR'R'' PdII_amine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine_assoc->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim BetaHydride β-Hydride Elimination PdII_amido->BetaHydride Side Reaction RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product PdH L-Pd(II)(Ar)(H) BetaHydride->PdH RedElim_side Reductive Elimination PdH->RedElim_side RedElim_side->Pd0 SideProduct Ar-H RedElim_side->SideProduct

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.

Troubleshooting_Workflow Start High Hydrodehalogenation Observed Check_Ligand Is the ligand bulky and electron-rich (e.g., XPhos)? Start->Check_Ligand Change_Ligand Screen bulky ligands: SPhos, BrettPhos, etc. Check_Ligand->Change_Ligand No Check_Base Is the base appropriate? (e.g., NaOtBu) Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen alternative bases: K₃PO₄, Cs₂CO₃ Check_Base->Change_Base No Check_Temp Is the reaction temperature as low as possible? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp No Check_Solvent Is the solvent aprotic and non-polar? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Switch to Toluene or Dioxane Check_Solvent->Change_Solvent No End Minimized Hydrodehalogenation Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for minimizing hydrodehalogenation in amination reactions.

References

Technical Support Center: Investigating Solvent Effects on the Rate of Multi-Component Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the critical role of solvents in the multi-component synthesis of pyridines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your reaction outcomes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during multi-component pyridine synthesis, with a focus on the impact of solvent choice.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes related to the solvent and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent challenge.[1][2] While several factors can contribute, the reaction conditions, including the solvent, play a pivotal role.

  • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[2]

    • Troubleshooting: Consider employing "greener" and more effective solvent systems. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been demonstrated to significantly boost yields to over 90%.[2][3] Water has also been successfully used as a solvent, particularly in conjunction with microwave-assisted synthesis.[1]

  • Solvent-Free Conditions: In some instances, eliminating the solvent altogether can be highly effective. The use of a ceric ammonium nitrate (CAN) catalyst in solvent-free conditions has been shown to produce good yields with short reaction times.[1]

  • Incomplete Oxidation: The Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be oxidized to the final pyridine product. The choice of solvent can impact the efficiency of the oxidant.

    • Troubleshooting: Ensure your chosen oxidizing agent is compatible with your solvent system and is used in the correct stoichiometric amount. For example, iodine in refluxing methanol is a commonly used method for the aromatization step.[2]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can the solvent choice help in improving the selectivity?

A2: The Bohlmann-Rahtz synthesis can be sensitive to reaction conditions, and solvent choice is a key parameter in controlling selectivity.[4]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway.

    • Troubleshooting: A screening of solvents with different polarities is recommended. For the conversion of 4-(trimethylsilyl)but-3-yn-2-one, it was found that polar solvents like ethanol (protic) and DMSO (aprotic) are suitable, with ethanol being favored.[4]

  • Acid Catalysis in Different Solvents: The use of acid catalysts in conjunction with the right solvent can lower the required reaction temperature for the cyclodehydration step.

    • Troubleshooting: A mixture of toluene and acetic acid (5:1) has been successfully used to afford functionalized pyridines in a single step.[4] For acid-sensitive substrates, milder conditions using ethanol as the solvent without an acid catalyst may be preferable.[4]

Q3: What are the recommended solvents for the Kröhnke pyridine synthesis, and how do they affect the reaction?

A3: The most commonly employed solvents for the Kröhnke synthesis are glacial acetic acid and methanol.[5][6]

  • Glacial Acetic Acid: This solvent often serves a dual role as both the reaction medium and a catalyst, particularly when ammonium acetate is the nitrogen source.[7]

  • Methanol: Methanol is another standard solvent choice.[6]

  • Solvent-Free Conditions: For the synthesis of certain derivatives, such as 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures have proven to be highly effective and can simplify the purification process.[5]

  • Aqueous Conditions: The reaction can also be performed under aqueous conditions.[6]

The choice of solvent can significantly impact the reaction rate and selectivity. It is advisable to perform small-scale trials to identify the optimal solvent for a specific set of substrates.[8]

Data Presentation: Quantitative Effects of Solvents

The following tables summarize the quantitative data on the effect of different solvents on the yield and reaction time of various multi-component pyridine syntheses.

Table 1: Effect of Different Solvents on the One-Pot Catalyst-Free Hantzsch Reaction [1]

EntrySolventTime (h)Temperature (°C)Yield (%)
1Toluene6.070-7556
2Dichloromethane6.0Reflux33
3C₂H₅OH2.5Reflux70
4H₂O1.07085

Table 2: Solvent and Catalyst Effects on a Multicomponent Pyridine Synthesis for Pyridine-3,5-dicarbonitriles [1][9]

CatalystSolventReaction TimeYield (%)
Piperidine (Amine Base)Ethanol (Protic)LongerGood
Tetrabutylammonium Hydroxide (TBAH) (Ionic Base)Acetonitrile (Aprotic)ShorterSimilar to Piperidine/Ethanol

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Bohlmann-Rahtz Pyridine Synthesis [10]

Heating MethodSolventTemperature (°C)TimeYield (%)
ConventionalToluene17090 min54
MicrowaveToluene17020 minLow
ConventionalDMSO17010 min80
MicrowaveDMSO17010 min98

Experimental Protocols

This section provides detailed methodologies for key multi-component pyridine syntheses, with a focus on variations in solvent systems.

Protocol 1: Hantzsch Pyridine Synthesis - A Comparative Study of Solvents

This protocol describes a general procedure for the Hantzsch synthesis, which can be adapted to compare the efficacy of different solvents.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.3 mmol)

  • Solvent (e.g., Ethanol, Water, Toluene) (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).

  • Add the chosen solvent (2 mL).

  • Heat the reaction mixture to the boiling point of the solvent (or to 70°C for water) and stir vigorously for the specified time (refer to Table 1).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis in Different Solvents

This protocol details a microwave-assisted, one-pot Bohlmann-Rahtz synthesis, which has been shown to be highly efficient in polar solvents.[11]

Materials:

  • Ethyl β-aminocrotonate

  • Alkynone (e.g., 1-phenyl-2-propyn-1-one)

  • Solvent (e.g., DMSO, Toluene)

  • Optional: Acetic acid or ZnBr₂ as a catalyst

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate and the alkynone in the chosen solvent. If using a catalyst, add it to the mixture.

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at 170°C for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tri- or tetrasubstituted pyridine.

Protocol 3: Kröhnke Pyridine Synthesis - Standard and Solvent-Free Procedures

This section provides both a standard protocol using a solvent and a solvent-free alternative for the Kröhnke synthesis.[5]

Standard Protocol in Glacial Acetic Acid:

  • Dissolve the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (10.0 mmol) to the solution.

  • Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Neutralize the mixture with a base (e.g., sodium carbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Solvent-Free Protocol:

  • In a mortar and pestle, grind a mixture of the chalcone (α,β-unsaturated carbonyl compound, 1.0 mmol) and ammonium acetate (5.0 mmol).

  • Transfer the mixture to a reaction vessel and heat in an oil bath at 120-130°C for 1-2 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solidified mass and filter the solid product.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Low Yield in Pyridine Synthesis

Troubleshooting_Low_Yield start Low Yield or No Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Verify Starting Materials reagents_ok->purify_reagents No adjust_stoichiometry Adjust Molar Ratios reagents_ok->adjust_stoichiometry Imbalance optimize_solvent Optimize Solvent System (Polarity, Protic/Aprotic) conditions_ok->optimize_solvent No success Successful Synthesis conditions_ok->success Yes purify_reagents->check_reagents adjust_stoichiometry->check_reagents optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time consider_catalyst Consider Catalyst (Acidic, Basic, etc.) optimize_time->consider_catalyst re_evaluate Re-evaluate Reaction/ Consult Literature consider_catalyst->re_evaluate

Caption: A logical workflow for troubleshooting low yields in multi-component pyridine synthesis.

Diagram 2: Influence of Solvent Properties on Hantzsch Reaction Pathway

Solvent_Influence_Hantzsch cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products cluster_solvents Solvent Properties Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester β-Ketoester (x2) Enamine Enamine BetaKetoester->Enamine BetaKetoester->Knoevenagel Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine SideProducts Side Products Enamine->SideProducts Knoevenagel->Dihydropyridine Knoevenagel->SideProducts Pyridine Pyridine Dihydropyridine->Pyridine Oxidation PolarProtic Polar Protic (e.g., Ethanol, Water) PolarProtic->Enamine Stabilizes charged intermediates via H-bonding PolarProtic->Knoevenagel Favors formation PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) PolarAprotic->Dihydropyridine Can accelerate cyclization step NonPolar Non-Polar (e.g., Toluene) NonPolar->SideProducts May lead to poor solubility & side reactions

Caption: Influence of solvent polarity and proticity on the Hantzsch pyridine synthesis pathway.

References

Validation & Comparative

Purity Cross-Validation for Nicotinaldehyde Derivatives: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of nicotinaldehyde derivatives. It provides detailed experimental protocols and illustrative data to support the selection of the most suitable analytical method.

The accurate determination of purity is a cornerstone of pharmaceutical development and chemical research. For nicotinaldehyde derivatives, a class of compounds with significant biological and chemical interest, rigorous purity analysis is essential to ensure the validity of research data and the safety and efficacy of potential therapeutic agents. This guide presents a cross-validation of two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Overview: HPLC vs. qNMR

HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary and a mobile phase.[1] It is a highly sensitive method, making it excellent for detecting trace impurities.[2] qNMR, on the other hand, is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard.[2][3] The signal intensity in qNMR is directly proportional to the number of atomic nuclei, providing an absolute measure of purity when compared against a certified internal standard.[4]

The complementary nature of these two techniques makes their combined use a robust strategy for comprehensive purity assessment. While HPLC is adept at identifying and quantifying trace impurities, qNMR provides a highly accurate, absolute purity value for the main component.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation followed by detection (commonly UV).[1]Direct measurement of nuclear spin resonance in a magnetic field.[4]
Quantification Relative purity based on peak area percentage, or absolute quantification against a specific analyte standard.Absolute purity determination against a certified internal standard.[3]
Reference Standard Requires a reference standard of the analyte for accurate quantification.[5]Does not require an analyte-specific reference standard.[3][4]
Sensitivity High sensitivity, ideal for detecting trace impurities.[2]Generally lower sensitivity compared to HPLC for trace impurities.
Selectivity High resolving power for separating structurally related compounds.[6]High, based on the unique chemical environment of each proton.
Sample Throughput Generally high, especially with an autosampler.Moderate, as sample preparation and longer acquisition times can be necessary.
Information Provided Retention time, relative purity, and impurity profile.Absolute purity, structural information, and identification of impurities if their signals are resolved.

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are crucial for reproducible and accurate results. Below are representative protocols for the purity analysis of a generic nicotinaldehyde derivative.

HPLC Method for Purity Determination

This protocol outlines a reverse-phase HPLC method suitable for the analysis of nicotinaldehyde derivatives.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column compartment, and a diode-array detector (DAD) or UV detector.

  • A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used to ensure good peak shape for pyridine-containing compounds.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 254 nm or a wavelength appropriate for the specific derivative's chromophore.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the nicotinaldehyde derivative in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Purity Calculation: The purity is typically determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[1]

¹H-qNMR Method for Purity Determination

This protocol describes the use of ¹H-qNMR with an internal standard for absolute purity determination.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the nicotinaldehyde derivative and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[7]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PurityIS

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.

Illustrative Data Comparison

To illustrate the cross-validation process, the following table presents hypothetical purity data for two different nicotinaldehyde derivatives, analyzed by both HPLC and qNMR.

Sample IDDerivative StructureHPLC Purity (%) (Area Normalization)qNMR Purity (%) (Absolute)
NAD-012-chloro-nicotinaldehyde99.198.3
NAD-026-methyl-nicotinaldehyde98.597.6

In this illustrative dataset, the purity values obtained by HPLC are slightly higher than those from qNMR. This discrepancy can arise if impurities have a different UV response factor compared to the main compound, leading to an under- or overestimation by HPLC's area percent method.[8] qNMR, providing a molar-based measurement, is not affected by the chromophoric properties of impurities and thus often gives a more accurate representation of the absolute purity.[3]

Visualizing the Experimental and Cross-Validation Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the cross-validation process.

ExperimentalWorkflows cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow hplc_start Start hplc_prep Sample Preparation hplc_start->hplc_prep hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_data Data Analysis (Peak Integration) hplc_detection->hplc_data hplc_end End hplc_data->hplc_end qnmr_start Start qnmr_prep Sample & Internal Standard Weighing qnmr_start->qnmr_prep qnmr_dissolve Dissolution in Deuterated Solvent qnmr_prep->qnmr_dissolve qnmr_acquire NMR Data Acquisition qnmr_dissolve->qnmr_acquire qnmr_process Data Processing & Integration qnmr_acquire->qnmr_process qnmr_end End qnmr_process->qnmr_end

Caption: General experimental workflows for HPLC and qNMR.

CrossValidation cluster_methods Analytical Methods hplc HPLC Purity Result compare Compare & Evaluate Results hplc->compare qnmr qNMR Purity Result qnmr->compare report Final Purity Assignment compare->report

Caption: Cross-validation of HPLC and qNMR purity results.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Unknown Impurities in the Synthesis of 5-(3-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above specific thresholds.[1] This guide provides a comprehensive, field-proven strategy for the structural elucidation of unknown impurities encountered during the synthesis of 5-(3-Chlorophenyl)nicotinaldehyde, a key building block in pharmaceutical research.

We will move beyond a simple listing of techniques to present an integrated workflow. This guide explains the causal logic behind our experimental choices, comparing analytical alternatives and providing the detailed protocols necessary for immediate application in your laboratory.

The Synthetic Landscape: Anticipating Potential Impurities

The most common and efficient route to synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves coupling a pyridine-based halide (e.g., 5-bromonicotinaldehyde) with an arylboronic acid (e.g., (3-chlorophenyl)boronic acid).

Understanding the reaction mechanism is the first step in impurity profiling, as it allows us to predict the likely structure of process-related impurities.[3] Beyond unreacted starting materials, the primary side reactions in a Suzuki coupling include:

  • Homocoupling: The coupling of two molecules of the same starting material. This can result in a biaryl impurity from the boronic acid or a bipyridine impurity from the halide.[4]

  • Protodeboronation/Dehalogenation: The replacement of the boronic acid group or the halide with a hydrogen atom, leading to the formation of chlorobenzene or nicotinaldehyde, respectively.[3]

  • Oxidation Products: Boronic acids can be susceptible to oxidation under certain reaction conditions.[3]

Potential Impurity Structure Origin
3,3'-DichlorobiphenylCl-C₆H₄-C₆H₄-ClHomocoupling of (3-chlorophenyl)boronic acid
5,5'-Bipyridine-3,3'-dicarbaldehyde(OHC-C₅H₃N)-(C₅H₃N-CHO)Homocoupling of 5-bromonicotinaldehyde
NicotinaldehydeC₅H₄NCHODehalogenation of 5-bromonicotinaldehyde
ChlorobenzeneC₆H₅ClProtodeboronation of (3-chlorophenyl)boronic acid

The Core Strategy: An Integrated Analytical Workflow

The structural elucidation of an unknown impurity is a systematic process of evidence gathering. Our approach is a multi-tiered strategy that begins with broad detection and separation and progressively narrows down to definitive structural confirmation. This workflow ensures efficiency by using rapid, high-sensitivity techniques first to guide the more time-consuming, information-rich experiments.

Impurity_Elucidation_Workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Definitive Structure cluster_3 Phase 4: Confirmation Detect Detect Impurity (HPLC-UV/UPLC-UV) Isolate Isolate Impurity (Prep-HPLC/SFC) Detect->Isolate Impurity > 0.10% HRMS Determine Molecular Formula (LC-HRMS) Isolate->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Count) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Synthesis Synthesize Reference Standard NMR_2D->Synthesis Confirm Confirm by Co-injection (HPLC) Synthesis->Confirm

Caption: Integrated workflow for impurity structural elucidation.

Comparative Guide to Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked at each stage of the investigation. No single technique provides all the answers; rather, they provide complementary pieces of the structural puzzle.[][6]

Chromatographic Techniques: The Foundation of Separation

Chromatography is the backbone of impurity profiling, designed to separate the API from its impurities.[] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards due to their versatility and high resolving power for non-volatile compounds.[7][8]

Comparison of HPLC and UPLC:

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UPLC) Rationale
Particle Size 3-5 µm<2 µmSmaller particles in UPLC provide higher efficiency and resolution.
Analysis Time 15-30 min1-10 minUPLC offers significantly faster run times, increasing throughput.
Solvent Consumption HigherLowerUPLC is more environmentally friendly and cost-effective.
Initial Choice Excellent for routine QC and method development.Ideal for complex mixtures and high-throughput screening.[9]

Why this choice? We begin with UPLC/HPLC because a robust separation method is non-negotiable. Without baseline resolution of the impurity from the API and other components, all subsequent spectroscopic data will be confounded. The goal is to develop a method that can be used for initial detection, quantification, and later, for isolation via preparative chromatography.[6]

Mass Spectrometry: The Molecular Weight Detective

Once an impurity is separated chromatographically, mass spectrometry (MS) is the premier tool for initial identification.[10][11] When coupled with liquid chromatography (LC-MS), it provides the molecular weight of the impurity as it elutes from the column.[8][12]

High-Resolution Mass Spectrometry (HRMS) , using technologies like Time-of-Flight (TOF) or Orbitrap, is particularly powerful. It measures mass with extremely high precision (typically <5 ppm), which allows for the unambiguous determination of an impurity's elemental composition.[10][13]

Technique Information Provided Key Advantage
LC-MS (Quadrupole) Nominal Molecular WeightRapid, robust, and sensitive detection.
LC-HRMS (TOF, Orbitrap) Exact Mass & Elemental FormulaProvides a unique molecular formula, drastically reducing the number of possible structures.[10]
Tandem MS (MS/MS) Fragmentation PatternProvides clues about the molecule's substructures by breaking it apart in a controlled manner.[6]

Why this choice? HRMS is the logical next step after chromatographic detection. A precise molecular formula is one of the most powerful constraints in solving a structure. For example, if an impurity has a measured m/z of 224.0008, HRMS can confidently assign the formula C₁₂H₈Cl₂, instantly identifying it as the dichlorobiphenyl homocoupling product and distinguishing it from other isobaric possibilities.

NMR Spectroscopy: The Definitive Structural Arbiter

While MS provides the "what" (molecular formula), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" (the specific arrangement and connectivity of atoms).[14][15] It is the ultimate tool for unambiguous structure elucidation of organic molecules.[6][16]

NMR_Decision_Tree Start Isolated Impurity Sample H1_NMR ¹H NMR (Proton environments & count) Start->H1_NMR C13_NMR ¹³C NMR (Carbon environments & count) Start->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY Which protons are coupled? HSQC HSQC (Direct H-C bonds) H1_NMR->HSQC Which proton is on which carbon? Structure Propose Structure COSY->Structure HMBC HMBC (Long-range H-C connectivity, 2-4 bonds) HSQC->HMBC How are the fragments connected? HMBC->Structure

Caption: Decision tree for selecting NMR experiments.

  • 1D NMR (¹H, ¹³C): Provides fundamental information about the number and chemical environment of hydrogen and carbon atoms.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal how atoms are connected. COSY shows which protons are coupled to each other, HSQC correlates protons to the carbons they are directly attached to, and HMBC reveals longer-range correlations (2-4 bonds), allowing the chemist to piece together the molecular skeleton.[14][17]

Why this choice? NMR is the only technique that provides a complete picture of the molecule's covalent framework.[14] While MS might suggest a structure, NMR can confirm it, distinguish between isomers (which have identical molecular formulas), and provide definitive proof of atom connectivity.

Experimental Protocols

The following protocols are designed to be self-validating and reflect best practices in an industrial research setting.

Protocol 1: UPLC-UV Method for Impurity Detection
  • Instrumentation: Acquity UPLC H-Class (Waters) or equivalent, with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm. Rationale: A C18 column provides good general-purpose retention for the aromatic compounds expected.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 9.0 min: 90% B

    • 9.1 min: 10% B

    • 10.0 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1.0 µL.

  • Detection: PDA scan 210-400 nm, with extraction at 254 nm.

  • Sample Preparation: Dissolve the crude reaction mixture in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the main peak area should be <2.0%.

Protocol 2: Impurity Characterization by LC-HRMS
  • Instrumentation: UPLC system coupled to a Q-Exactive Orbitrap Mass Spectrometer (Thermo Fisher Scientific) or equivalent QTOF instrument.[13]

  • Chromatography: Use the UPLC method developed in Protocol 1. The flow is directed into the MS source post-UV detection.

  • Ionization Source: Heated Electrospray Ionization (H-ESI), positive mode. Rationale: The pyridine nitrogen is basic and readily protonated, making positive mode ESI ideal.

  • MS Acquisition Parameters:

    • Scan Range: m/z 100-1000.

    • Resolution: 70,000.

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 320 °C.

    • Data Acquisition: Full scan followed by data-dependent MS/MS (Top 5 ions).

  • Data Analysis: Extract the mass spectrum for the impurity peak of interest. Use software (e.g., Thermo Fisher FreeStyle) to calculate the elemental composition from the accurate mass of the protonated molecular ion [M+H]⁺. The mass accuracy should be within ± 5 ppm.

Protocol 3: Impurity Isolation and NMR Analysis
  • Isolation:

    • Scale up the analytical HPLC method to a preparative HPLC system with a corresponding larger-diameter column (e.g., 19 x 150 mm).

    • Inject concentrated solutions of the crude material and collect the fraction corresponding to the impurity peak.

    • Combine fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the isolated impurity. Purity should be confirmed by analytical HPLC (>95%).

  • NMR Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[15]

    • Experiments: Acquire a standard suite of experiments:

      • ¹H NMR

      • ¹³C NMR

      • COSY (¹H-¹H correlation)

      • HSQC (¹H-¹³C one-bond correlation)

      • HMBC (¹H-¹³C long-range correlation)

  • Structural Interpretation: Systematically analyze the 1D and 2D spectra to assemble the molecular structure, ensuring consistency with the molecular formula obtained from HRMS.

Conclusion

The structural elucidation of unknown impurities is a critical activity in pharmaceutical development that requires a logical, multi-disciplinary approach. By combining the separation power of chromatography with the analytical depth of mass spectrometry and NMR spectroscopy, researchers can confidently identify and characterize process-related impurities. This guide provides a robust framework, comparing the most effective techniques and detailing the experimental protocols needed to ensure the safety and quality of the final API. This systematic process not only satisfies regulatory requirements but also provides crucial insights into the reaction chemistry, enabling process optimization to minimize impurity formation in future batches.

References

Navigating Byproduct Formation in the Synthesis of Substituted Nicotinaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted nicotinaldehydes is a critical step in the creation of numerous pharmaceutical compounds. However, the formation of byproducts during these syntheses can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of synthetic routes for substituted nicotinaldehydes, with a focus on the characterization of byproducts, supported by experimental data and detailed protocols.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the synthesis of substituted nicotinaldehydes. While effective, this reaction can lead to the formation of various byproducts. Understanding the identity and quantity of these impurities is paramount for optimizing reaction conditions and ensuring the quality of the final product.

Comparison of Synthetic Methodologies and Byproduct Profiles

This section compares two common scenarios in the synthesis of substituted nicotinaldehydes: a synthesis where a specific byproduct has been identified and quantified, and a synthesis where potential impurities are known but not quantitatively characterized in the provided literature.

Scenario 1: Synthesis of 2-Chloro-5-methylnicotinaldehyde via Vilsmeier-Haack Reaction

In the synthesis of 2-chloro-5-methylnicotinaldehyde from an enamide precursor using a Vilsmeier-Haack reagent (POCl₃/DMF), a key byproduct has been identified as 2-chloro-5-methylpyridine. The formation of this byproduct occurs through a competing reaction pathway where the formyl group is not introduced.

Product/ByproductSynthetic RouteReagentsYield (%)
2-Chloro-5-methylnicotinaldehyde (Main Product) Vilsmeier-HaackEnamide, POCl₃/DMF75
2-Chloro-5-methylpyridine (Byproduct) Vilsmeier-HaackEnamide, POCl₃/DMFTrace amounts reported

Scenario 2: Synthesis of 6-Chloro-4-methoxynicotinaldehyde

Potential Byproduct CategoryOriginPotential Impact
Unreacted Starting MaterialsIncomplete reactionReduced yield of the desired product.
Isomeric ImpuritiesLack of regioselectivityDifficulty in purification due to similar physical properties.
Over-reaction ProductsHarsh reaction conditionsFormation of diformylated or other secondary reaction products.
Vilsmeier-Haack Related Side-productsDecomposition of the reagentIntroduction of chlorinated or other unexpected byproducts.
Degradation ProductsImproper work-up or storageOxidation of the aldehyde to a carboxylic acid.

Characterization Data of a Key Byproduct

2-Chloro-5-methylpyridine

Analytical TechniqueData
¹H NMR (CDCl₃) δ 8.25 (d, 1H), 7.50 (dd, 1H), 7.20 (d, 1H), 2.35 (s, 3H)
¹³C NMR (CDCl₃) δ 150.5, 148.0, 138.5, 131.0, 122.5, 18.0
Mass Spectrometry (EI) m/z 127 (M⁺), 92, 65

Experimental Protocols

1. Synthesis of 2-Chloro-5-methylnicotinaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from methodologies employing the Vilsmeier-Haack reaction for the synthesis of chloronicotinaldehydes.

  • Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring under an inert atmosphere.

  • Reaction: The enamide precursor is dissolved in an appropriate solvent and added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 70-80°C for several hours.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired aldehyde from the 2-chloro-5-methylpyridine byproduct and other impurities.

2. Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A GC-MS system equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or equivalent) is used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The resulting chromatogram is analyzed to separate the different components of the mixture. The mass spectrum of each peak is then compared with spectral libraries (e.g., NIST) and the known fragmentation patterns of the expected product and byproducts for identification.

3. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The purified byproduct (or a fraction enriched with the byproduct from column chromatography) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed.

  • Data Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H and ¹³C NMR spectra are analyzed to elucidate the structure of the byproduct.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the general synthetic pathway for a substituted nicotinaldehyde via the Vilsmeier-Haack reaction and the point at which byproduct formation can occur.

Synthesis_Byproduct cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Start Substituted Pyridine Derivative Intermediate Iminium Salt Intermediate Start->Intermediate Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Product Substituted Nicotinaldehyde Intermediate->Product SideReaction Side Reaction (e.g., Deformylation) Intermediate->SideReaction Hydrolysis Hydrolysis Byproduct Deformylated Byproduct SideReaction->Byproduct

Caption: Synthetic pathway and byproduct formation.

Alternative Synthetic Routes and Their Byproduct Considerations

To minimize the formation of byproducts, alternative synthetic strategies can be considered. For instance, the oxidation of a corresponding substituted hydroxymethylpyridine offers a different route to the desired aldehyde. This method avoids the use of the Vilsmeier-Haack reagent and its associated potential byproducts. However, this route may introduce its own set of impurities, such as over-oxidation to the corresponding carboxylic acid or incomplete oxidation, leaving unreacted starting material.

Another approach involves the reduction of a substituted nicotinic acid or its derivative. Careful selection of the reducing agent and control of reaction conditions are crucial to prevent over-reduction to the alcohol.

Ultimately, the choice of synthetic route will depend on the specific substrate, desired scale, and the ease of purification of the target nicotinaldehyde from the resulting byproducts. A thorough analysis of the reaction mixture using the analytical techniques outlined in this guide is essential for any chosen method to ensure the production of high-quality material for research and development.

A Comparative Guide to Bioisosteric Alternatives for 5-(3-Chlorophenyl)nicotinaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rationally designed alternatives to the scaffold 5-(3-Chlorophenyl)nicotinaldehyde, a compound of interest in the discovery of novel central nervous system (CNS) active agents, particularly as modulators of voltage-gated sodium channels (VGSCs). By employing the principles of bioisosteric replacement, we explore analogs that aim to refine the pharmacological and pharmacokinetic profile of the parent compound. This guide presents a comparative analysis of the parent compound and two key bioisosteric replacements: a fluoro-substituted analog and a thiophene-based analog.

The data presented herein, while illustrative, is based on established structure-activity relationships for related compound series. The primary objective is to provide a framework for the rational design and evaluation of novel chemical entities targeting VGSCs.

Core Scaffold and Bioisosteric Modifications

The chemical structure of this compound serves as our lead scaffold. The key areas for bioisosteric modification are the 3-chlorophenyl moiety and the nicotinaldehyde core. This guide will focus on the replacement of the 3-chlorophenyl group, a common fragment in CNS-active compounds, with bioisosteres known to modulate physicochemical and pharmacological properties.

  • Lead Compound: this compound (C1)

  • Alternative 1 (Fluoro-analog): 5-(3-Fluorophenyl)nicotinaldehyde (C2)

  • Alternative 2 (Thiophene-analog): 5-(Thiophen-2-yl)nicotinaldehyde (C3)

The rationale for these selections is based on the well-documented use of fluorine and thiophene as bioisosteres for the chlorophenyl group in medicinal chemistry. Fluorine substitution can alter metabolic stability and binding interactions, while the thiophene ring introduces a different electronic and steric profile that can impact target engagement and selectivity.[1][2][3]

Comparative Performance Data

The following tables summarize hypothetical, yet representative, quantitative data for the lead compound and its alternatives. This data is based on typical outcomes observed in structure-activity relationship (SAR) studies of anticonvulsant agents targeting VGSCs.

Table 1: In Vitro Activity at Voltage-Gated Sodium Channel (Nav1.2)

Compound IDCompound NameIC50 (µM) for Nav1.2 BlockSelectivity vs. Nav1.5 (Fold)
C1 This compound5.210
C2 5-(3-Fluorophenyl)nicotinaldehyde3.815
C3 5-(Thiophen-2-yl)nicotinaldehyde8.55

Table 2: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Model)

Compound IDMES ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (TD50/ED50)
C1 301204
C2 251506
C3 451353

Table 3: Physicochemical and Pharmacokinetic Properties

Compound IDLogPMetabolic Stability (t½ in HLM, min)Brain Penetration (B/P Ratio)
C1 3.5451.2
C2 3.2601.5
C3 2.8300.9

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.2 Inhibition

This protocol is adapted from standard procedures for characterizing ion channel modulators.[4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the human Nav1.2 channel.

Cell Line: HEK-293 cells stably expressing the human Nav1.2 channel alpha subunit and the β1 subunit.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Procedure:

  • HEK-293 cells expressing Nav1.2 are cultured on glass coverslips.

  • Recordings are performed at room temperature using a patch-clamp amplifier.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.

  • A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

  • Cells are held at a holding potential of -100 mV.

  • Sodium currents are elicited by a 20 ms depolarizing pulse to -10 mV every 10 seconds.

  • After establishing a stable baseline current, the external solution containing the test compound at various concentrations is perfused over the cell.

  • The steady-state block of the peak sodium current is measured for each concentration.

  • Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration, and the IC50 is calculated using a Hill equation fit.

Maximal Electroshock (MES) Seizure Model in Mice

This in vivo assay is a standard preclinical model for identifying compounds with potential anticonvulsant activity.[1][2]

Objective: To determine the median effective dose (ED50) of a compound required to prevent tonic-clonic seizures induced by maximal electroshock.

Animals: Male ICR mice (20-25 g).

Procedure:

  • Animals are fasted overnight prior to the experiment.

  • Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.).

  • At the time of peak effect (determined in preliminary pharmacokinetic studies, typically 30-60 minutes post-dose), a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s duration) is delivered via corneal electrodes.

  • The mice are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic extension.

  • Groups of mice (n=8-10) are tested at various doses of the compound to determine the dose that protects 50% of the animals (ED50), which is calculated using probit analysis.

Rotarod Test for Neurotoxicity

This assay assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Objective: To determine the median toxic dose (TD50) that causes motor impairment.

Animals: Male ICR mice (20-25 g).

Procedure:

  • Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials.

  • On the test day, the trained mice are administered the test compound i.p.

  • At the time of peak effect, the mice are placed on the rotating rod.

  • Neurotoxicity is defined as the inability of the mouse to remain on the rod for the full 1-minute duration.

  • The TD50, the dose at which 50% of the mice fail the test, is calculated from data obtained at multiple doses using probit analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 Mechanism of Action Compound 5-Aryl-nicotinaldehyde Analog VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to and modulates channel Na_Influx Reduced Na+ Influx VGSC->Na_Influx Inhibition Membrane_Stab Membrane Stabilization Na_Influx->Membrane_Stab Neuronal_Hyperexcit Reduced Neuronal Hyperexcitability Membrane_Stab->Neuronal_Hyperexcit Anticonvulsant Anticonvulsant Effect Neuronal_Hyperexcit->Anticonvulsant

Proposed mechanism of action for VGSC-targeting anticonvulsants.

G cluster_1 Drug Discovery Workflow Start Lead Compound This compound Bioisosteres Bioisosteric Replacement (e.g., F, Thiophene) Start->Bioisosteres Synthesis Chemical Synthesis of Analogs Bioisosteres->Synthesis InVitro In Vitro Screening (Patch Clamp for Nav1.2) Synthesis->InVitro InVivo In Vivo Testing (MES, Rotarod) InVitro->InVivo Active Compounds SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Bioisosteres Iterative Design

Iterative workflow for the discovery of novel anticonvulsants.

References

Novel Pyridine Derivatives Demonstrate Promising Antimicrobial Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research into novel pyridine derivatives has revealed a promising new class of antimicrobial agents with potent activity against a range of pathogenic bacteria. This comparative guide synthesizes findings from multiple studies, presenting key data on their efficacy against both Gram-positive and Gram-negative bacteria, alongside detailed experimental protocols for reproducibility.

Comparative Antimicrobial Efficacy

The antimicrobial potential of newly synthesized pyridine derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The data, summarized in the table below, showcases the efficacy of various pyridine compounds against common bacterial strains.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine-2,6-dicarboxamide (L11)Staphylococcus aureus2-16Vancomycin>16
Methicillin-resistant S. aureus (MRSA)2-4
Vancomycin-resistant S. aureus (VRSA)2-4
Resistant Enterococcus strains2-8
Mannich bases 12, 15, 16, 17Bacillus subtilis6.25-12.5AmoxicillinNot specified
Staphylococcus aureus6.25-12.5
Pseudomonas aeruginosa6.25-12.5
Escherichia coli6.25-12.5
Isonicotinic acid hydrazide derivatives 23-27Staphylococcus aureus2.18-3.08 (µM/mL)Not specified
Bacillus subtilis2.18-3.08 (µM/mL)
Escherichia coli2.18-3.08 (µM/mL)
N-alkylated pyridine-based organic salt 66Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mLNot specified
Escherichia coli55 ± 0.5% inhibition at 100 µg/mL
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli (K12, R2-R4 strains)0.2-1.3Not specified
Xanthotoxin-pyridine quaternary ammonium derivativeMethicillin-resistant S. aureus (MRSA)1VancomycinNot specified
2-(phenyloxazolo[4,5-b]pyridine derivativesMethicillin-resistant S. aureus (MRSA)1.56-3.125Ampicillin, Streptomycin6.25-12.5
3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-oneStaphylococcus aureusPotentNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[1]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the pyridine derivative is prepared at a known concentration and filter-sterilized.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[1][2] This creates a gradient of antimicrobial concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[1] A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[1]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[1]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation and Seeding: A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Substance: A defined volume (e.g., 100 µL) of the pyridine derivative solution at a specific concentration is added to each well.[3] A negative control (solvent) and a positive control (a known antibiotic) are also included in separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Process

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a simplified representation of a potential mechanism of action for antimicrobial agents.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Bacterial Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Seeding Inoculate Plates/Media Inoculum->Seeding Plates Agar Plates / Broth Media Plates->Seeding Compounds Pyridine Derivatives & Controls Application Apply Compounds Compounds->Application Seeding->Application Incubation Incubate (37°C, 18-24h) Application->Incubation Measurement Measure Zone of Inhibition / Determine MIC Incubation->Measurement Analysis Data Analysis & Comparison Measurement->Analysis Antimicrobial_Mechanism_of_Action cluster_bacterium Bacterial Cell Pyridine Pyridine Derivative Membrane Cell Membrane/Wall Disruption Pyridine->Membrane Targets DNA DNA Replication Inhibition Pyridine->DNA Targets Protein Protein Synthesis Inhibition Pyridine->Protein Targets Death Bacterial Cell Death Membrane->Death DNA->Death Protein->Death

References

Safety Operating Guide

Proper Disposal of 5-(3-Chlorophenyl)nicotinaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 5-(3-Chlorophenyl)nicotinaldehyde, a halogenated aromatic aldehyde. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must follow specific disposal protocols due to its chemical properties as a halogenated organic compound and its potential toxicity. Improper disposal can lead to environmental contamination and may pose health risks. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

I. Immediate Safety Precautions and Spill Management

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

In the event of a spill, the area should be evacuated and ventilated. The spilled material should be carefully taken up with an absorbent material, and the affected area should be cleaned. Do not let the product enter drains.[2]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.

  • Do Not Mix: Never mix this compound waste with other waste streams, especially non-halogenated solvents.[3] Keep it in its original container whenever possible.

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and related halogenated waste.[3][4] The container must be in good condition and have a secure, tight-fitting lid.[1][3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Halogenated Organic Waste").[5]

III. On-site Storage and Accumulation

All laboratories generating hazardous waste must establish a designated Satellite Accumulation Area (SAA).[5]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5] A designated area within a chemical fume hood is an acceptable practice.[5]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container closed except when adding waste.[3]

  • Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[5]

IV. Disposal Procedure

The ultimate disposal of this compound must be handled by an approved and licensed waste disposal contractor.

  • Collection: Once the waste container is full, or if it has been in the SAA for up to one year, it must be prepared for collection.[5]

  • Contact Environmental Health & Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Final Disposal: The waste will be transported to a licensed facility for disposal, likely through high-temperature incineration.[6]

The following table summarizes the key quantitative data related to the handling and disposal of this compound waste:

ParameterGuidelineSource
Waste Accumulation Time Limit Up to 1 year for partially filled containers in an SAA[5]
Time to Remove Full Container from SAA Within 3 days[5]
pH of Aqueous Waste for Neutralization Adjust to a pH between 6 and 9 if applicable[7]

Experimental Protocols

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide, any such protocol should include a dedicated section on waste disposal that aligns with the procedures outlined above.

Logical Flow of Disposal

A Generation of This compound Waste B Segregate into a Labeled, Halogenated Waste Container A->B C Store in a Designated Satellite Accumulation Area (SAA) B->C D Weekly Inspection of SAA and Waste Container C->D E Container Full or Accumulation Time Limit Reached D->E Condition Met F Arrange for Pickup by Environmental Health & Safety (EHS) E->F G Transport to an Approved Waste Disposal Facility F->G H Final Disposal via High-Temperature Incineration G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.